Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-iodo-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-9-5(6(10)11-2)4(7)3-8-9/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYGSOJERQNQFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350088 | |
| Record name | Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75092-26-1 | |
| Record name | Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate, a key building block in the development of pharmaceuticals and agrochemicals. This document details a reliable synthetic pathway, complete with experimental protocols, quantitative data, and logical workflow diagrams to facilitate its preparation in a laboratory setting.
Introduction
This compound is a versatile heterocyclic compound. The pyrazole core is a privileged scaffold in medicinal chemistry, and the presence of an iodine atom at the 4-position provides a convenient handle for further functionalization, typically through cross-coupling reactions. This allows for the construction of complex molecular architectures, making it a valuable intermediate in the synthesis of bioactive molecules.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved in a two-step process. The first step involves the construction of the pyrazole ring to form the intermediate, Methyl 1-methyl-1H-pyrazole-5-carboxylate. This is followed by a regioselective iodination at the electron-rich 4-position of the pyrazole ring.
An In-depth Technical Guide to the Chemical Properties of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate, a key building block in synthetic and medicinal chemistry. This document outlines its physicochemical characteristics, synthesis, and reactivity, with a focus on its application in the development of novel chemical entities.
Core Chemical and Physical Properties
This compound is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring a pyrazole core with iodo, methyl, and methyl carboxylate substituents, offers multiple points for chemical modification.
| Property | Value | Reference |
| CAS Number | 75092-26-1 | [1] |
| Molecular Formula | C₆H₇IN₂O₂ | |
| Molecular Weight | 266.04 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥98% | |
| Storage Conditions | 2-8°C, sealed in a dry, dark place | |
| Melting Point | Data not available for the methyl ester. The corresponding carboxylic acid (CAS 75092-30-7) has a melting point of 242°C.[2][3] The related compound 4-iodo-1-methyl-1H-pyrazole (CAS 39806-90-1) has a melting point of 59-64°C.[4] | |
| Boiling Point | Data not available. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
Synthesis and Reactivity
The synthesis of this compound can be approached through the iodination of a suitable precursor. A plausible synthetic route is the direct iodination of methyl 1-methyl-1H-pyrazole-5-carboxylate. The following is a generalized experimental protocol based on known iodination reactions of pyrazoles.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 1-methyl-1H-pyrazole-5-carboxylate
-
Iodine (I₂)
-
Oxidizing agent (e.g., nitric acid, hydrogen peroxide, or ceric ammonium nitrate)
-
Solvent (e.g., acetic acid or dichloromethane)
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve methyl 1-methyl-1H-pyrazole-5-carboxylate in a suitable solvent in a round-bottom flask.
-
Add iodine to the solution and stir.
-
Slowly add the oxidizing agent to the reaction mixture. The reaction temperature should be controlled, typically between room temperature and 60°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Chemical Reactivity and Applications in Synthesis
The key to the synthetic utility of this compound lies in the reactivity of the carbon-iodine bond. The iodo group at the 4-position of the pyrazole ring makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.
The following diagram illustrates the central role of this compound as a building block in three major classes of cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings.
Caption: Key cross-coupling reactions of the title compound.
Detailed Methodologies for Cross-Coupling Reactions
The following are generalized protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions using this compound as the starting material. These protocols are intended as a starting point and may require optimization for specific substrates.
-
To a reaction vessel, add this compound (1.0 eq), an aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/ethanol/water).
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
In a Schlenk tube, combine this compound (1.0 eq), an alkene (1.2-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (if necessary), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add a dry, degassed solvent (e.g., DMF, acetonitrile, or toluene).
-
Heat the reaction mixture to 80-120°C and stir for 6-24 hours.
-
After cooling, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
To a reaction flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Purge the flask with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) and a base (e.g., Et₃N or diisopropylamine, 2.0-3.0 eq).
-
Add a terminal alkyne (1.1-1.5 eq) dropwise.
-
Stir the reaction at room temperature to 60°C for 2-12 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Biological and Medicinal Chemistry Context
While specific biological targets for this compound have not been extensively reported in the public domain, the pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities. The ability to functionalize the 4-position of this pyrazole derivative through the aforementioned cross-coupling reactions makes it a valuable tool for generating libraries of diverse compounds for high-throughput screening in drug discovery programs. The derivatives can be tested for a variety of activities, including but not limited to kinase inhibition, anti-inflammatory, and anti-infective properties. The following diagram illustrates a general workflow for the application of this compound in a drug discovery context.
References
Introduction and Chemical Identity
Technical Guide: An Examination of CAS 75092-26-1 (Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate)
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves to consolidate the publicly available information on CAS number 75092-26-1. Extensive searches for specific biological activity, quantitative data (e.g., IC50, Ki), detailed experimental protocols, and associated signaling pathways for this specific compound have yielded limited results. The information presented herein is based on the general properties of the pyrazole class of molecules and available chemical data for the compound . The lack of specific biological data prevents the creation of detailed signaling pathway diagrams and comprehensive quantitative data tables as requested.
The compound identified by CAS number 75092-26-1 is known as This compound . It belongs to the pyrazole class of heterocyclic organic compounds. Pyrazole derivatives are a significant scaffold in medicinal chemistry, known for a wide range of pharmacological activities. This compound's structure suggests its potential use as a chemical intermediate in the synthesis of more complex molecules.
Physicochemical Properties
A summary of the known physicochemical properties for this compound is provided in the table below.
| Property | Value | Citations |
| CAS Number | 75092-26-1 | |
| IUPAC Name | This compound | |
| Molecular Formula | C6H7IN2O2 | |
| Molecular Weight | 266.04 g/mol | |
| Melting Point | 45-46 °C | |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage | Store in a dry, dark place at 2-8 °C |
Synthesis Protocol
A general synthesis method for this compound has been reported in the literature. The following protocol is based on the available information.
Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Reagents and Materials:
-
Methyl 1-methyl-1H-pyrazole-5-carboxylate
-
Iodine
-
Iodic acid
-
Sulfuric acid
-
Tetrachloromethane
-
Acetic acid
Procedure:
-
A solution of Methyl 1-methyl-1H-pyrazole-5-carboxylate is prepared in a mixture of tetrachloromethane and acetic acid.
-
Iodine, iodic acid, and sulfuric acid are added to the solution.
-
The reaction mixture is heated to 80°C.
-
The reaction is allowed to proceed for 30 minutes.
-
Following the reaction, the product is isolated and purified using standard laboratory techniques (e.g., extraction, chromatography).
Workflow Diagram:
Biological Activity and Potential Applications
-
General Profile of Pyrazole Derivatives: The pyrazole scaffold is a core component of numerous FDA-approved drugs with activities including anti-inflammatory, antimicrobial, and anticancer effects.
-
Potential Cytochrome P450 Inhibition: Some commercial suppliers suggest that this compound may act as an inhibitor of cytochrome P450 enzymes, such as CYP1A2 and CYP2C19. This is a common property for some nitrogen-containing heterocyclic compounds. However, no quantitative data (e.g., IC50 values) or specific studies are available to confirm the potency or selectivity of this inhibition.
Hypothetical Signaling Pathway Involvement
Given the tentative suggestion of CYP450 inhibition, a hypothetical interaction can be diagrammed. CYP enzymes are crucial in drug metabolism and the biotransformation of xenobiotics. Inhibition of these enzymes can lead to drug-drug interactions.
Conclusion and Future Directions
This compound (CAS 75092-26-1) is a well-characterized chemical entity from a physicochemical standpoint. However, a significant gap exists in the scientific literature regarding its biological activity and mechanism of action. While its pyrazole core and notations in chemical databases suggest potential roles, such as a CYP450 inhibitor, there is a critical need for experimental validation.
For researchers interested in this compound, the following steps are recommended:
-
In Vitro Screening: Conduct broad panel screening against various biological targets, including a comprehensive panel of CYP450 enzymes, to identify any primary activity.
-
Assay Development: Should an activity be confirmed, development of specific and robust biochemical and cell-based assays will be necessary to quantify its potency and efficacy.
-
Structure-Activity Relationship (SAR) Studies: If the compound shows promise, it could serve as a starting point for SAR studies to optimize its activity and properties.
At present, due to the lack of specific biological data, this compound is best considered a chemical intermediate or a tool compound for initial screening, rather than a well-defined biological modulator.
Technical Guide: Structure Elucidation of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate. This document details the synthetic pathway, predicted spectroscopic data, and the logical workflow for structural confirmation, serving as a vital resource for researchers in medicinal chemistry and drug development.
Compound Identity and Physicochemical Properties
This compound is a halogenated pyrazole derivative. The pyrazole ring is a key heterocyclic motif found in numerous biologically active compounds. The presence of an iodine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, making it a valuable building block in medicinal chemistry.[1]
| Property | Value | Source |
| IUPAC Name | This compound | Sigma-Aldrich[2] |
| CAS Number | 75092-26-1 | Sigma-Aldrich[2] |
| Molecular Formula | C₆H₇IN₂O₂ | Sigma-Aldrich[2] |
| Molecular Weight | 266.04 g/mol | PubChem[3] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Storage Conditions | 2-8°C, sealed in dry, keep in dark place | Sigma-Aldrich[2] |
Synthesis and Purification
The synthesis of this compound can be achieved in a two-step process starting from the commercially available 1-methylpyrazole. The first step involves the iodination of the pyrazole ring, followed by carboxylation and subsequent esterification. A detailed experimental protocol is provided below.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Methyl-4-iodopyrazole
This protocol is adapted from a patented synthesis method.[4]
-
Reaction Setup: To a solution of 1-methylpyrazole (1.0 eq) in a suitable solvent such as water or an organic solvent, add iodine (1.0-1.3 eq).
-
Iodination: Heat the mixture to 50-100°C. Add an oxidizing agent, such as hydrogen peroxide, dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture and adjust the pH to 5-9 with an aqueous alkali solution (e.g., sodium hydroxide).
-
Isolation: The product, 1-methyl-4-iodopyrazole, will precipitate as a light-yellow solid. Collect the solid by filtration, wash with water, and dry under vacuum.
Step 2: Synthesis of 4-Iodo-1-methyl-1H-pyrazole-5-carboxylic Acid
This step involves the carboxylation of the iodinated pyrazole.
-
Reaction Setup: Dissolve 1-methyl-4-iodopyrazole (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78°C.
-
Lithiation: Add a strong base such as n-butyllithium (n-BuLi) (1.1 eq) dropwise while maintaining the temperature at -78°C. Stir the mixture for 1 hour.
-
Carboxylation: Bubble dry carbon dioxide gas through the solution for several hours or add crushed dry ice.
-
Work-up: Allow the reaction to warm to room temperature. Quench the reaction with water and acidify with dilute hydrochloric acid to a pH of around 3-4.
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid.
Step 3: Synthesis of this compound (Fischer Esterification)
-
Reaction Setup: In a round-bottom flask, dissolve 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in an excess of methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Reaction: Reflux the mixture for several hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Structure Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques.
Logical Workflow for Structure Elucidation
Caption: Logical workflow for the structure elucidation of the target compound.
Spectroscopic Data (Predicted)
As of the last update, publicly available experimental spectroscopic data for this compound is limited. The following tables present predicted data based on the known structure and typical values for similar compounds.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | s | 1H | Pyrazole C3-H |
| ~3.9 | s | 3H | N-CH₃ |
| ~3.8 | s | 3H | O-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C=O (ester) |
| ~145 | C5-pyrazole |
| ~140 | C3-pyrazole |
| ~65 | C4-pyrazole (C-I) |
| ~52 | O-CH₃ |
| ~40 | N-CH₃ |
Table 3: Predicted Mass Spectrometry Data (EI)
| m/z Value | Interpretation |
| 266 | [M]⁺, Molecular ion |
| 235 | [M - OCH₃]⁺ |
| 207 | [M - COOCH₃]⁺ |
| 139 | [M - I]⁺ |
Crystallographic Data
Currently, there is no publicly available single-crystal X-ray diffraction data for this compound. X-ray crystallography would provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice.
Biological and Medicinal Context
While specific biological activity for this compound has not been reported, pyrazole derivatives are a well-established class of compounds in medicinal chemistry with a broad range of biological activities. They are known to exhibit anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The structural features of the title compound make it an attractive scaffold for the development of novel therapeutic agents. The iodo-substituent, in particular, allows for facile diversification of the molecule through various cross-coupling reactions to explore structure-activity relationships.
Disclaimer: The spectroscopic data presented in this guide are predicted values and should be confirmed by experimental analysis. This document is intended for informational purposes for a scientific audience. Appropriate safety precautions should be taken when handling all chemicals.
References
Spectral Data Analysis of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a key heterocyclic motif found in a wide array of pharmacologically active compounds. The introduction of an iodine atom at the 4-position and a methyl ester at the 5-position provides valuable handles for further chemical modification and structure-activity relationship (SAR) studies. A thorough understanding of the spectral characteristics of this molecule is fundamental for its unambiguous identification, purity assessment, and the structural elucidation of its subsequent reaction products.
This technical guide provides a summary of the expected spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy) for this compound. Due to the limited availability of public, experimentally-derived spectra for this specific compound, this guide also outlines the detailed experimental protocols for acquiring such data, providing a framework for researchers to generate and interpret the necessary analytical information.
Predicted Spectral Data
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5-8.0 | s | 1H | H-3 (pyrazole ring) |
| ~3.9-4.1 | s | 3H | N-CH₃ |
| ~3.8-4.0 | s | 3H | O-CH₃ |
Note: The precise chemical shifts can vary depending on the solvent used for analysis.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~160-165 | C=O (ester) |
| ~145-150 | C-5 (pyrazole ring) |
| ~140-145 | C-3 (pyrazole ring) |
| ~70-80 | C-4 (pyrazole ring, C-I) |
| ~52-55 | O-CH₃ |
| ~38-42 | N-CH₃ |
Note: The chemical shift of the carbon bearing the iodine atom (C-4) is expected to be significantly shifted upfield compared to an unsubstituted pyrazole.
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| [M]+ | Molecular ion peak |
| [M-CH₃]+ | Loss of a methyl group |
| [M-OCH₃]+ | Loss of a methoxy group |
| [M-COOCH₃]+ | Loss of the methyl ester group |
Note: The exact m/z value of the molecular ion will depend on the isotopic composition. The presence of iodine will result in a characteristic isotopic pattern.
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~1720-1740 | C=O stretch (ester) |
| ~1500-1600 | C=N and C=C stretch (pyrazole ring) |
| ~1200-1300 | C-O stretch (ester) |
| ~2900-3000 | C-H stretch (methyl groups) |
Experimental Protocols
To obtain definitive spectral data for this compound, the following standard analytical procedures are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent compatible with the ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).
-
Instrumentation: Utilize a mass spectrometer equipped with a suitable ionization source (e.g., ESI or Electron Impact - EI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
Workflow for Spectral Data Acquisition and Analysis
The following diagram illustrates the logical workflow for obtaining and interpreting the spectral data for this compound.
Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.
Conclusion
The structural characterization of this compound is crucial for its application in synthetic and medicinal chemistry. While experimentally determined spectral data is not widely published, the predicted values and the detailed experimental protocols provided in this guide offer a solid foundation for researchers. The combination of NMR, MS, and IR spectroscopy provides a powerful toolkit for the unambiguous confirmation of the compound's structure and purity, which is an essential step in any drug discovery and development pipeline.
In-Depth Technical Guide: Stability and Storage of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate is a key intermediate in synthetic organic chemistry, frequently utilized in the development of novel pharmaceutical compounds and other complex molecules. The iodo- and carboxylate-substituted pyrazole core provides a versatile scaffold for various chemical transformations. Ensuring the stability and integrity of this reagent through proper storage and handling is paramount to achieving reliable and reproducible experimental outcomes. This guide provides a comprehensive overview of the stability profile and recommended storage conditions for this compound, based on available supplier data and general principles for related chemical structures.
Chemical Properties and Stability Profile
Molecular Structure:
-
IUPAC Name: this compound
-
CAS Number: 75092-26-1
-
Molecular Formula: C₆H₇IN₂O₂
-
Molecular Weight: 266.04 g/mol
-
Physical Form: Solid
The pyrazole ring is an aromatic heterocycle, which generally imparts a degree of stability.[1] However, the presence of an iodo-substituent introduces potential sensitivity to light and thermal stress. The C-I bond can be susceptible to cleavage, leading to degradation of the compound. While specific degradation pathways for this compound are not extensively documented in publicly available literature, general knowledge of iodinated aromatic compounds suggests that potential degradation could involve de-iodination, particularly under exposure to UV light or high temperatures.
Quantitative Data Summary
| Parameter | Recommendation/Status | Source |
| Storage Temperature | 2-8°C (Refrigerated) or Room Temperature | [2][3] |
| Light Exposure | Keep in a dark place.[2][3][4] | [2][3][4] |
| Atmosphere | Store in a tightly-closed container, sealed in a dry environment.[2][5] | [2][5] |
| General Stability | Stable under recommended storage and handling conditions.[5] | [5] |
| Incompatibilities | Strong oxidizing agents. | General |
Experimental Protocols: General Stability Testing
While a specific, validated stability-indicating method for this compound is not found in the literature, a general protocol for assessing the stability of such a compound would typically involve the following steps. This protocol is for informational purposes and should be adapted and validated for specific laboratory conditions and regulatory requirements.
Objective: To evaluate the stability of this compound under various stress conditions (e.g., heat, light, humidity) over a defined period.
Materials and Methods:
-
Reference Standard: A well-characterized, high-purity batch of this compound.
-
Sample Preparation: Accurately weigh and prepare solutions of the compound in a suitable, inert solvent (e.g., acetonitrile, methanol) at a known concentration.
-
Stress Conditions:
-
Thermal Stability: Store samples in a calibrated oven at elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Expose samples to a controlled light source, such as a photostability chamber compliant with ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
Humidity Stability: Store samples in a humidity-controlled chamber at a specified relative humidity (e.g., 75% RH).
-
-
Time Points: Withdraw aliquots of the stressed samples at predetermined intervals (e.g., 0, 1, 2, 4, 8 weeks).
-
Analytical Method:
-
Develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection. The method should be capable of separating the parent compound from any potential degradation products.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is often a good starting point.
-
Column: A C18 reversed-phase column is commonly used.
-
Detection: Monitor at a wavelength where the parent compound and potential impurities have significant absorbance.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial time point.
-
Identify and quantify any degradation products by comparing the chromatograms of the stressed samples to the reference standard. Mass spectrometry (LC-MS) can be used to identify the structure of unknown degradants.
-
Visualization of Handling and Storage Workflow
The following diagram illustrates a logical workflow for the proper handling and storage of this compound to ensure its stability and minimize degradation.
Caption: Workflow for Handling and Storage of this compound.
Conclusion
This compound is a stable compound when stored under the recommended conditions.[5] To maintain its integrity and ensure the reliability of experimental results, it is crucial to store it in a dry, dark environment at either refrigerated (2-8°C) or room temperature.[2][3] Exposure to light, elevated temperatures, and strong oxidizing agents should be avoided. While specific degradation pathways are not well-documented, adherence to these storage and handling protocols will minimize the risk of chemical degradation. For critical applications, it is advisable to perform periodic quality control checks using a suitable analytical method like HPLC.
References
An In-depth Technical Guide to the Synthesis of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate, a valuable intermediate in medicinal chemistry and drug development. The document details the necessary starting materials, provides step-by-step experimental protocols, and presents quantitative data in a structured format for ease of comparison. Additionally, synthetic workflows are visualized using diagrams to clarify the reaction pathways.
Introduction
The pyrazole scaffold is a cornerstone in the design of therapeutic agents due to its diverse biological activities. The functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Specifically, the introduction of an iodine atom at the 4-position of a 1-methyl-1H-pyrazole-5-carboxylate core offers a versatile handle for subsequent modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Heck couplings). This enables the synthesis of complex molecular architectures for the development of novel pharmaceuticals. This guide outlines two primary and effective synthetic strategies for preparing this compound.
Synthetic Methodologies
Two principal synthetic routes have been identified for the preparation of this compound:
Route 1: Construction of the Pyrazole Ring Followed by Direct Iodination. This approach involves the initial synthesis of the non-iodinated precursor, Methyl 1-methyl-1H-pyrazole-5-carboxylate, which is subsequently subjected to electrophilic iodination at the C4 position.
Route 2: Formation of the Iodinated Carboxylic Acid Followed by Esterification. This alternative pathway begins with the synthesis of 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid, which is then converted to the target methyl ester via Fischer esterification.
The following sections provide detailed experimental protocols and quantitative data for each of these synthetic routes.
Route 1: Pyrazole Ring Formation and Subsequent Iodination
This two-step process begins with the regioselective synthesis of the pyrazole ester, followed by direct iodination of the electron-rich C4 position.
A Technical Guide to Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate: Synthesis, Reactions, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[2][3] The presence of an iodine atom at the 4-position provides a reactive handle for various transition metal-catalyzed cross-coupling reactions, making this compound a strategic intermediate for the synthesis of complex molecular architectures and diverse compound libraries for drug discovery.[2][4] This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, complete with experimental protocols and quantitative data.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 75092-26-1 | |
| Molecular Formula | C₆H₇IN₂O₂ | |
| Molecular Weight | 266.04 g/mol | |
| Appearance | Solid | [2] |
| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [2] |
| InChI Key | OTYGSOJERQNQFY-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound can be approached through a multi-step sequence starting from 1-methylpyrazole. The general synthetic workflow involves the iodination of the pyrazole ring followed by carboxylation and esterification.
Experimental Protocol: Synthesis of 1-Methyl-4-iodopyrazole
A common precursor, 1-methyl-4-iodopyrazole, can be synthesized from 1-methylpyrazole via an iodination reaction.
Materials:
-
1-Methylpyrazole
-
Iodine
-
Hydrogen peroxide (35 wt% aqueous solution)
-
Sodium hydroxide aqueous solution
Procedure: [1]
-
Charge a reaction flask with 1-methylpyrazole (1.0 mol) and iodine (1.0-1.3 mol).
-
Heat the mixture to 70°C with stirring.
-
Slowly add 35 wt% aqueous hydrogen peroxide solution (1.3 mol) dropwise, maintaining the reaction temperature at 100°C.
-
Monitor the reaction progress by HPLC. The reaction is typically complete within 3-5 hours.
-
After completion, cool the reaction mixture and adjust the pH to 6-8 with a sodium hydroxide solution.
-
Cool the mixture to induce crystallization.
-
Filter the light yellow crystals, wash with cold water, and dry to obtain 1-methyl-4-iodopyrazole.
Quantitative Data:
| Reactant Molar Ratio (1-Methylpyrazole:Iodine:H₂O₂) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |
| 1:1:1.3 | 100 | 3-5 | 86 | 98% |
Data adapted from a patent describing a similar procedure.[1]
Experimental Protocol: Synthesis of this compound
A general procedure for the hydrolysis of the ethyl ester to the carboxylic acid is as follows:
Materials:
-
Ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate
-
Lithium hydroxide monohydrate
-
Methanol, Tetrahydrofuran (THF), Water
-
1N Hydrochloric acid
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated brine
Procedure: [6]
-
Dissolve ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate (2.5 mmol) in a 1:1:1 mixture of MeOH/H₂O/THF (15 mL).
-
Add lithium hydroxide monohydrate (25 mmol) and stir the solution at 25°C for 2 hours.
-
Monitor the reaction for completion.
-
Concentrate the mixture under reduced pressure.
-
Adjust the pH to 4 with 1N HCl.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure to obtain crude 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid.
The subsequent esterification to the methyl ester can be achieved using standard methods such as Fischer esterification (refluxing in methanol with a catalytic amount of strong acid).
Spectroscopic Data
Predicted ¹H NMR (CDCl₃, 400 MHz):
-
δ ~3.9 ppm (s, 3H, O-CH₃)
-
δ ~4.0 ppm (s, 3H, N-CH₃)
-
δ ~7.8 ppm (s, 1H, pyrazole-H)
Predicted ¹³C NMR (CDCl₃, 101 MHz):
-
δ ~40 ppm (N-CH₃)
-
δ ~52 ppm (O-CH₃)
-
δ ~75 ppm (C-I)
-
δ ~140 ppm (C-H)
-
δ ~145 ppm (C-COOCH₃)
-
δ ~162 ppm (C=O)
Note: These are estimated values and should be confirmed by experimental data.
Key Reactions and Applications
This compound is a valuable intermediate for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyrazole ring and various aryl or heteroaryl boronic acids. This reaction is instrumental in the synthesis of kinase inhibitors and other biologically active compounds.[7]
General Experimental Protocol for Suzuki-Miyaura Coupling: This protocol is adapted from a procedure for a similar iodo-imidazole substrate and may require optimization.[8]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Dioxane/Ethanol solvent mixture
-
Microwave reactor
Procedure: [8]
-
To a microwave reactor vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.1 equiv.), and triphenylphosphine (0.2 equiv.).
-
Add a mixture of dioxane and ethanol as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150°C for 20 minutes.
-
After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling facilitates the introduction of alkyne functionalities at the 4-position of the pyrazole ring, which is a key structural motif in various bioactive molecules.
General Experimental Protocol for Sonogashira Coupling: This protocol is based on a general procedure for iodo-pyrazoles and may need optimization.[9]
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure: [9]
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Add the anhydrous solvent (THF or DMF) and the base (TEA or DIPEA, 3.0 equiv.).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Heat the reaction mixture (typically 50-80°C) and monitor its progress by TLC.
-
Upon completion, cool the reaction, filter through celite, and perform an aqueous work-up.
-
Purify the crude product by column chromatography.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction allows for the formation of a carbon-carbon bond between the iodo-pyrazole and an alkene, leading to the synthesis of 4-alkenyl-pyrazoles.
General Experimental Protocol for Heck-Mizoroki Reaction: This protocol is adapted from a procedure for N-protected 4-iodo-1H-pyrazoles and may require optimization.[8][10]
Materials:
-
This compound
-
Alkene (e.g., methyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or Triethyl phosphite (P(OEt)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equiv.) in the solvent (MeCN or DMF).
-
Add the alkene (1.5 equiv.), triethylamine (2.0 equiv.), palladium(II) acetate (5 mol%), and the phosphine ligand (10 mol%).
-
Heat the reaction mixture (typically 80-110°C) and stir for 4-24 hours.
-
After cooling, perform an aqueous work-up.
-
Purify the crude product by column chromatography.
Quantitative Data for Heck Coupling of a Related 4-Iodo-1H-tritylpyrazole with Methyl Acrylate: [10]
| Catalyst System | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | P(OEt)₃ | DMF | 80 | 24 | 95 |
Applications in Drug Discovery and Development
The pyrazole core is a privileged scaffold in medicinal chemistry.[7] Derivatives of this compound are key intermediates in the synthesis of a variety of biologically active compounds.
Kinase Inhibitors
Many kinase inhibitors feature a substituted pyrazole core. The C4-position of the pyrazole ring is often functionalized with aryl or heteroaryl groups to achieve specific interactions within the ATP-binding site of kinases. The Suzuki-Miyaura coupling of this compound is a primary strategy for introducing this diversity.[2][7] For instance, substituted pyrazoles are investigated as inhibitors of c-Jun N-terminal kinase (JNK).[11]
Other Therapeutic Areas
Beyond kinase inhibitors, pyrazole derivatives have shown a broad spectrum of pharmacological activities, including:
-
Anti-inflammatory and Analgesic: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[2]
-
Anticancer: Various pyrazole derivatives have been evaluated for their anti-cancer properties.[12][13]
-
Antimicrobial and Antifungal: Pyrazole-containing compounds have demonstrated activity against various bacterial and fungal strains.[12]
-
Agrochemicals: Pyrazole carboxamides are widely used in agricultural crop protection as insecticides and fungicides.[14]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility is primarily centered on its ability to undergo a variety of palladium-catalyzed cross-coupling reactions, providing efficient routes to a wide array of functionalized pyrazole derivatives. These derivatives are of significant interest in the development of new pharmaceuticals, particularly kinase inhibitors, as well as in the agrochemical industry. The synthetic protocols and reaction workflows provided in this guide offer a solid foundation for researchers to explore the full potential of this important chemical intermediate.
References
- 1. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID CAS#: 75092-30-7 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, including kinase inhibitors and anti-cancer agents.[1][2][3][4] The presence of an iodine atom at the 4-position provides a highly reactive site for palladium-catalyzed cross-coupling reactions, making this compound an excellent substrate for generating diverse molecular libraries.
The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically involving the reaction of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[5][6] For substrates like this compound, the high reactivity of the carbon-iodine bond allows for efficient oxidative addition to the palladium(0) catalyst, facilitating the coupling process under relatively mild conditions.[5]
These application notes provide detailed protocols for both microwave-assisted and conventional heating Suzuki-Miyaura coupling reactions using this compound. Additionally, quantitative data from representative reactions are summarized to guide reaction optimization.
Data Presentation: Summary of Reaction Conditions
The successful outcome of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following tables summarize various conditions for the coupling of 4-iodopyrazole derivatives with arylboronic acids.
Table 1: Microwave-Assisted Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole with Arylboronic Acids
| Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (3:1.2) | 90 | 5-12 | 95 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (3:1.2) | 90 | 5-12 | 92 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (3:1.2) | 90 | 5-12 | 90 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (3:1.2) | 90 | 5-12 | 88 |
Data adapted from a representative protocol for 4-iodo-1-methyl-1H-pyrazole.[5]
Table 2: Conventional Heating Suzuki Coupling of 4-Iodopyrazole Derivatives
| Pyrazole Derivative | Coupling Partner | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield |
| N-protected 4-iodopyrazole | Arylboronic acids | Pd(OAc)₂ / SPhos | KF | Toluene/H₂O | 80 | Not Specified | Good to Excellent |
| Generic 4-iodopyrazole | Arylboronic acid (1.1 equiv) | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | 1,4-dioxane/H₂O (4:1) | 90 | 6 | Not Specified |
| Halogenated aminopyrazole | Boronic acid or ester (1.2-1.5 equiv) | Pd(OAc)₂ (2-5) / SPhos (4-10) | K₂CO₃ (2.0-3.0) | 1,4-dioxane/H₂O (4:1) | 80-120 | 2-18 | Varies |
Data compiled from various sources for structurally similar 4-iodopyrazoles.[7][8]
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling
This protocol describes a rapid and efficient method for the synthesis of 4-aryl-1-methyl-1H-pyrazole-5-carboxylates.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Microwave vial
-
Nitrogen or Argon gas supply
Procedure:
-
To a microwave vial, add this compound (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv).
-
Add DME (3 mL) and H₂O (1.2 mL) to the vial.
-
Purge the vial with nitrogen or argon for 5-10 minutes.
-
Under the inert atmosphere, add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg) to the mixture.
-
Seal the vial tightly.
-
Place the vial in a microwave apparatus and irradiate the reaction mixture at 90°C for 5-12 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired methyl 4-aryl-1-methyl-1H-pyrazole-5-carboxylate.[5]
Protocol 2: Conventional Heating Suzuki Coupling
This protocol provides a general procedure for the Suzuki coupling using standard laboratory heating methods.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Schlenk tube or similar reaction vessel
-
Argon gas supply
Procedure:
-
To a Schlenk tube, add this compound (0.1 mmol, 1.0 equiv) and the arylboronic acid (1.1 equiv).
-
Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.5 equiv).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 2 mL total volume).
-
Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Heat the reaction mixture at 90°C for 6 hours under an argon atmosphere.[8]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired product.[5]
Visualizations
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Sonogashira Coupling of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction, catalyzed by palladium and copper complexes, is widely utilized in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and broad functional group tolerance. Pyrazole scaffolds are key pharmacophores present in numerous therapeutic agents. The functionalization of the pyrazole ring, specifically through the introduction of diverse alkynyl groups at the 4-position of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate, offers a direct route to novel chemical entities with significant potential in drug discovery and development programs.
These application notes provide detailed protocols for the Sonogashira coupling of this compound with various terminal alkynes, offering a robust methodology for the synthesis of a diverse library of 4-alkynyl-1-methyl-1H-pyrazole-5-carboxylate derivatives.
Reaction Principle and Mechanism
The Sonogashira reaction operates through a synergistic catalytic cycle involving both palladium and copper. The generally accepted mechanism consists of two interconnected catalytic cycles.[2] In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl iodide (this compound). Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. The subsequent reductive elimination from the resulting diorganopalladium(II) complex yields the final cross-coupled product and regenerates the active Pd(0) catalyst.[2]
Experimental Protocols
Two primary protocols are presented: a standard copper-cocatalyzed method and a copper-free alternative for sensitive substrates.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a widely used and generally high-yielding method for the Sonogashira coupling of iodo-pyrazoles.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 - 0.05 equiv.), and CuI (0.04 - 0.1 equiv.).
-
Add anhydrous, degassed solvent (THF or DMF, approximately 5-10 mL per mmol of the pyrazole substrate).
-
Add the amine base (Et₃N or DIPEA, 2.0 - 3.0 equiv.) to the reaction mixture.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1 - 1.5 equiv.) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (typically ranging from room temperature to 80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates that are sensitive to copper salts, or to avoid potential issues with copper contamination in the final product.
Materials:
-
This compound
-
Terminal alkyne
-
[DTBNpP]Pd(crotyl)Cl (a commercially available, air-stable palladium precatalyst)[3]
-
2,2,6,6-Tetramethylpiperidine (TMP) as the base[3]
-
Anhydrous, degassed Dimethyl sulfoxide (DMSO)[3]
-
Inert gas (Argon)
-
Standard laboratory glassware
Procedure:
-
In a glovebox or under a positive flow of argon, add this compound (1.0 equiv.) and the palladium precatalyst ([DTBNpP]Pd(crotyl)Cl, 2.5 mol %) to a reaction vial equipped with a stir bar.[3]
-
Add anhydrous, degassed DMSO, followed by the base, 2,2,6,6-tetramethylpiperidine (TMP) (2.0 equiv.).[3]
-
Add the terminal alkyne (1.5 equiv.).[3]
-
Seal the vial and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. For less reactive substrates, the temperature can be moderately increased (e.g., to 60 °C).[3]
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Sonogashira coupling of iodo-pyrazoles with various terminal alkynes, based on literature data for structurally similar compounds. Optimization may be necessary for specific substrate combinations.
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT - 60 | 2 - 18 | 85-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50 | 12 | ~80 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | RT | 6 | 75-85 |
| 4 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 70 | 4 | >90 |
| 5 | 4-Ethynylanisole | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 2 | ~92[3] |
| 6 | 1-Phenyl-1-propyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 24 | ~70 |
Visualizations
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: General experimental workflow for Sonogashira cross-coupling.
References
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of bioactive molecules utilizing Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate as a key building block. This versatile intermediate is particularly valuable in the development of kinase inhibitors, a class of drugs with significant therapeutic applications in oncology and inflammatory diseases.
Introduction
This compound is a highly functionalized heterocyclic compound. The presence of an iodine atom at the C4 position facilitates various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties, which are often crucial for achieving high-potency and selective interactions with biological targets. The methyl ester at the C5 position can be further modified, for example, by hydrolysis to the corresponding carboxylic acid and subsequent amide coupling, to introduce additional points of diversity and modulate the physicochemical properties of the final compounds.
Key Applications in the Synthesis of Bioactive Molecules
The primary application of this compound in drug discovery is as a scaffold for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. The pyrazole core is a well-established pharmacophore found in many approved kinase inhibitors.
This document focuses on the synthesis of inhibitors for two important classes of kinases:
-
Janus Kinases (JAKs): These are non-receptor tyrosine kinases that mediate signaling by cytokines and growth factors, playing a key role in the immune system.[1]
-
p38 Mitogen-Activated Protein (MAP) Kinase: This is a serine/threonine kinase involved in cellular responses to stress and inflammation.[2][3][4]
Experimental Protocols
The following protocols describe key transformations for the elaboration of this compound into bioactive kinase inhibitors.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl Pyrazole Derivatives
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid. This reaction is a fundamental step in the synthesis of many kinase inhibitors that feature an aryl or heteroaryl substituent at the C4 position of the pyrazole core.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(methoxycarbonyl)phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Microwave vial
Procedure: [5]
-
To a microwave vial, add this compound (1.0 equiv) and the arylboronic acid (1.2 equiv).
-
Add DME and water in a 2.5:1 ratio.
-
Purge the vial with nitrogen.
-
Add Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ (2.5 equiv) to the mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 90°C for 5-12 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling:
| Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (2.5:1) | 90 | 5-12 | 95 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (2.5:1) | 90 | 5-12 | 92 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (2.5:1) | 90 | 5-12 | 90 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (2.5:1) | 90 | 5-12 | 88 |
Protocol 2: Sonogashira Coupling for the Synthesis of 4-Alkynyl Pyrazole Derivatives
This protocol details the Sonogashira coupling of this compound with a terminal alkyne. This reaction introduces an alkynyl linkage, which can be a key structural element in certain kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Schlenk flask
Procedure: [6]
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Add anhydrous solvent (THF or DMF) and the base (TEA or DIPEA, 3.0 equiv).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to 50-80 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 4-Amino Pyrazole Derivatives
The Buchwald-Hartwig amination allows for the formation of a C-N bond between the pyrazole core and a primary or secondary amine. This is a crucial step in the synthesis of many JAK inhibitors.[7]
Reaction Scheme:
Caption: The JAK-STAT signaling pathway and mechanism of inhibition.
Caption: The p38 MAP Kinase signaling pathway and mechanism of inhibition.
References
- 1. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate as a versatile intermediate in the synthesis of novel chemical entities for drug discovery. This document outlines its chemical properties, key applications, and detailed protocols for its utilization in synthetic chemistry.
Introduction
This compound (CAS No. 75092-26-1) is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry.[1][2] The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This intermediate offers two key points for chemical modification: the reactive iodine atom at the C4 position, which is amenable to various cross-coupling reactions, and the methyl ester at the C5 position, which can be readily converted into other functional groups, such as amides. These features make it an invaluable tool for generating libraries of diverse compounds for high-throughput screening and for the targeted synthesis of complex, biologically active molecules.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 75092-26-1 | |
| Molecular Formula | C₆H₇IN₂O₂ | |
| Molecular Weight | 266.04 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥97% | [4] |
| Storage | Keep in a dark place, sealed in dry, 2-8°C |
Applications in Drug Discovery
The primary utility of this compound in drug discovery lies in its capacity to serve as a scaffold for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[5] The strategic placement of the iodo and carboxylate functionalities allows for a divergent synthetic approach, enabling the exploration of a broad chemical space.
Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a substituted pyrazole core that interacts with the hinge region of the kinase active site. The iodo group of this compound can be readily displaced via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of aryl and heteroaryl moieties. These introduced groups are often crucial for achieving potent and selective binding to the target kinase.[5]
Elaboration of the Carboxylate Group
The methyl ester at the C5 position provides a handle for further synthetic modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This amidation step is a common strategy in drug discovery to modulate physicochemical properties, introduce additional binding interactions, and improve the pharmacokinetic profile of a lead compound.
Synthetic Utility Overview
The following diagram illustrates the key reaction pathways for the diversification of this compound.
Caption: Key diversification pathways for this compound.
Experimental Protocols
The following protocols describe key synthetic transformations of this compound. These are representative procedures and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the C4 position. The conditions are adapted from procedures for similar 4-iodopyrazole substrates.
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vial, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the vial and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-methyl-1H-pyrazole-5-carboxylate.
Representative Yields for Suzuki-Miyaura Coupling of 4-Iodopyrazoles:
The following table provides representative yields for Suzuki-Miyaura coupling reactions of similar 4-iodopyrazole substrates.
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 4-Phenyl derivative | 85-95% |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl) derivative | 80-90% |
| 3-Thienylboronic acid | 4-(3-Thienyl) derivative | 70-85% |
| 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl) derivative | 80-90% |
Protocol 2: Ester Hydrolysis and Amidation
This two-step protocol describes the conversion of the methyl ester to a carboxamide, a common transformation in medicinal chemistry to modulate compound properties and introduce new points of interaction with biological targets.
Workflow for Ester Hydrolysis and Amidation
Caption: Workflow for the conversion of the methyl ester to a carboxamide.
Step 1: Ester Hydrolysis
Materials:
-
This compound (1.0 equiv)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 equiv)
-
Solvent mixture (e.g., THF/Methanol/Water, 1:1:1 v/v/v)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound in the solvent mixture.
-
Add the base and stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the aqueous residue with water and acidify to pH 3-4 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid.[6]
Step 2: Amidation
Materials:
-
4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
Coupling agent (e.g., HATU, 1.2 equiv)
-
Base (e.g., DIPEA, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent.
-
Add the amine, coupling agent, and base.
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or preparative HPLC to obtain the desired amide.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of potential pharmaceutical agents. Its utility in palladium-catalyzed cross-coupling reactions at the C4 position and the ease of functionalization of the carboxylate at the C5 position allow for the efficient construction of complex molecular architectures. The protocols and application notes provided herein offer a foundation for researchers to explore the potential of this compound in their drug discovery and development programs.
References
Application Notes and Protocols for Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate is a key heterocyclic building block in the synthesis of a variety of agrochemicals, particularly fungicides. The pyrazole carboxamide scaffold is a well-established pharmacophore in the development of succinate dehydrogenase inhibitor (SDHI) fungicides. These fungicides act by targeting and inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of pathogenic fungi, leading to disruption of cellular respiration and eventual cell death.
The presence of an iodo group at the 4-position of the pyrazole ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a diverse range of analogues with potentially enhanced biological activity. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a model pyrazole carboxamide fungicide, exemplified by a synthetic analogue of Benzovindiflupyr.
Application Notes
This compound serves as a crucial starting material for the synthesis of pyrazole carboxamide-based agrochemicals. The general synthetic strategy involves a two-step process:
-
Hydrolysis of the methyl ester: The methyl ester is first hydrolyzed to the corresponding carboxylic acid, 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid. This transformation is typically achieved under basic conditions.
-
Amide bond formation: The resulting carboxylic acid is then coupled with a suitable aniline derivative to form the final pyrazole carboxamide product. This is often preceded by the conversion of the carboxylic acid to a more reactive acyl chloride.
The selection of the aniline coupling partner is critical in determining the biological activity and spectrum of the final agrochemical. For instance, the commercially successful fungicide Benzovindiflupyr features a complex bicyclic aniline moiety. The protocols provided below detail the synthesis of a model agrochemical inspired by such structures.
Quantitative Data: Fungicidal Activity of a Related Pyrazole Carboxamide Fungicide (Benzovindiflupyr)
The following table summarizes the fungicidal activity of Benzovindiflupyr, a commercial SDHI fungicide with a similar pyrazole carboxamide core structure. This data illustrates the potential efficacy of compounds synthesized from pyrazole carboxylate precursors.
| Fungal Pathogen | Crop | EC50 Value (µg/mL) | Reference |
| Sclerotinia sclerotiorum | Various | 0.0033 - 0.0713 | [1] |
| Athelia rolfsii | Peanut | 0.01 - 0.57 | [2] |
| Alternaria alternata | Pistachio | Mean: 0.63 | [3] |
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid
This protocol is adapted from a general procedure for the hydrolysis of a similar ethyl pyrazole carboxylate.[4]
Materials:
-
This compound
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated brine solution
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1:1 mixture of MeOH, H₂O, and THF.
-
To the stirred solution, add lithium hydroxide monohydrate (10 eq).
-
Stir the reaction mixture at 25 °C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Adjust the pH of the aqueous residue to 4 with 1N HCl.
-
Extract the aqueous phase with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure to yield crude 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid, which can be used in the next step without further purification. A crude yield of approximately 98% can be expected.[4]
Protocol 2: Synthesis of 4-iodo-1-methyl-1H-pyrazole-5-carbonyl chloride
This protocol is a general procedure for the formation of an acid chloride from a carboxylic acid.
Materials:
-
4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous 1,2-dichloroethane
-
Catalytic amount of N,N-dimethylformamide (DMF) (optional)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous 1,2-dichloroethane.
-
Add thionyl chloride (2.5 eq) to the suspension. A catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the mixture to reflux and maintain for 2 hours, or until the reaction is complete as monitored by the cessation of gas evolution and TLC analysis.
-
Allow the reaction mixture to cool to room temperature and then concentrate under reduced pressure to remove excess thionyl chloride and the solvent.
-
The resulting crude 4-iodo-1-methyl-1H-pyrazole-5-carbonyl chloride is typically used immediately in the next step without further purification.
Protocol 3: Synthesis of a Model Pyrazole Carboxamide Fungicide
This protocol describes the coupling of the pyrazole acid chloride with a model aniline derivative.
Materials:
-
4-iodo-1-methyl-1H-pyrazole-5-carbonyl chloride
-
A suitable aniline derivative (e.g., 5-amino-9-(dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalene for a Benzovindiflupyr analogue) (1.0 eq)
-
Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent
-
A non-nucleophilic base (e.g., triethylamine or pyridine) (1.2 eq)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aniline derivative (1.0 eq) and the base (1.2 eq) in anhydrous THF.
-
Cool the solution to 0-5 °C in an ice bath.
-
Dissolve the crude 4-iodo-1-methyl-1H-pyrazole-5-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the cooled aniline solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrazole carboxamide fungicide.
Visualizations
Caption: Synthetic workflow for a pyrazole carboxamide fungicide.
Caption: Structure-Activity Relationship (SAR) logic diagram.
References
Functionalization of the Pyrazole Core: Application Notes and Protocols for Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate is a key building block for accessing novel pyrazole derivatives. The presence of an iodine atom at the 4-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, making it an invaluable intermediate in the synthesis of complex molecules, particularly in the realm of kinase inhibitors and other therapeutic agents.
These application notes provide detailed protocols and quantitative data for the functionalization of this compound via several key cross-coupling reactions. The methodologies outlined are essential for researchers in drug discovery and development aiming to generate libraries of novel pyrazole-containing compounds for biological screening.
Key Applications in Drug Discovery
The functionalization of the pyrazole core using this compound is particularly relevant in the development of kinase inhibitors. The C-4 position of the pyrazole often serves as a key vector for introducing substituents that can interact with the ATP-binding site of kinases, thereby influencing potency and selectivity. For instance, the synthesis of Janus Kinase (JAK) inhibitors, which are crucial in immunology and oncology, often relies on the strategic elaboration of a pyrazole scaffold.
Cross-Coupling Strategies for Functionalization
The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. The following sections detail the protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.
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// Nodes start [label="Methyl 4-iodo-1-methyl-1H-\npyrazole-5-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; suzuki [label="Suzuki-Miyaura\nCoupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sonogashira [label="Sonogashira\nCoupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; heck [label="Heck\nReaction", fillcolor="#FBBC05", fontcolor="#202124"]; buchwald [label="Buchwald-Hartwig\nAmination", fillcolor="#34A853", fontcolor="#FFFFFF"]; product_aryl [label="4-Aryl/Heteroaryl\nPyrazoles", fillcolor="#F1F3F4", fontcolor="#202124"]; product_alkynyl [label="4-Alkynyl\nPyrazoles", fillcolor="#F1F3F4", fontcolor="#202124"]; product_alkenyl [label="4-Alkenyl\nPyrazoles", fillcolor="#F1F3F4", fontcolor="#202124"]; product_amino [label="4-Amino\nPyrazoles", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> suzuki [label="ArB(OH)2 or ArB(OR)2,\nPd catalyst, Base"]; start -> sonogashira [label="Terminal Alkyne,\nPd/Cu catalyst, Base"]; start -> heck [label="Alkene,\nPd catalyst, Base"]; start -> buchwald [label="Amine,\nPd catalyst, Base"]; suzuki -> product_aryl; sonogashira -> product_alkynyl; heck -> product_alkenyl; buchwald -> product_amino; }
Figure 1: General workflow for the functionalization of the pyrazole core via cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting the 4-iodopyrazole with boronic acids or esters. This reaction is instrumental in synthesizing 4-aryl and 4-heteroaryl pyrazole derivatives.
Data Presentation
Note: The following data is for the Suzuki-Miyaura coupling of various 4-iodopyrazole derivatives, as specific data for this compound is not extensively published. These conditions should serve as a strong starting point for optimization.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Arylboronic acids | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | KF | Toluene/H₂O | 80 | 75-98 |
| Arylboronic acid | Pd(PPh₃)₄ (2 mol%) | Cs₂CO₃ | DME/H₂O | 90 | High |
| Heteroarylboronic acid | Pd(OAc)₂ (3 mol%), SPhos (6 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Good |
Experimental Protocol
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv.)
-
SPhos (0.04-0.10 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv.)
-
1,4-Dioxane
-
Water (degassed)
-
Sealed tube or microwave vial
Procedure:
-
To a sealed tube, add this compound (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), Pd(OAc)₂ (0.02-0.05 equiv.), SPhos (0.04-0.10 equiv.), and K₂CO₃ (2.0-3.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 v/v ratio).
-
Seal the tube and heat the reaction mixture at 80-120 °C for 2-18 hours, monitoring the progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted pyrazole derivative.
dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=dot; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes pd0 [label="Pd(0)L2", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=box, style=none, fontcolor="#202124"]; pdII_complex [label="Ar-Pd(II)-I(L2)", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=box, style=none, fontcolor="#202124"]; pdII_aryl_complex [label="Ar-Pd(II)-Ar'(L2)", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=box, style=none, fontcolor="#202124"]; product [label="Ar-Ar'", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; boronic_acid [label="Ar'B(OH)2", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; base [label="Base", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; boronate [label="[Ar'B(OH)3]-", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; iodopyrazole [label="Ar-I", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges pd0 -> oxidative_addition [arrowhead=none]; oxidative_addition -> pdII_complex; iodopyrazole -> oxidative_addition; pdII_complex -> transmetalation [arrowhead=none]; transmetalation -> pdII_aryl_complex; boronate -> transmetalation; pdII_aryl_complex -> reductive_elimination [arrowhead=none]; reductive_elimination -> pd0; reductive_elimination -> product; boronic_acid -> boronate; base -> boronate [label="+ OH-"]; }
Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the 4-iodopyrazole and a terminal alkyne, yielding 4-alkynylpyrazole derivatives. This reaction is typically catalyzed by a combination of palladium and copper complexes.
Data Presentation
Note: The following data is for the Sonogashira coupling of various 4-iodopyrazole derivatives. The conditions are generally applicable and can be optimized for this compound.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) |
| Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Triethylamine | Triethylamine | Room Temp. |
| Phenylacetylene | Pd(PPh₃)₄ (10 mol%), CuI (10 mol%) | Triethylamine | THF | 80 |
| Substituted Alkyne | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | DIPEA | THF or DMF | 50-80 |
Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as solvent and base)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (optional co-solvent)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Add anhydrous triethylamine as the solvent. If a co-solvent is needed for solubility, use anhydrous THF or DMF.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
The reaction can be stirred at room temperature or gently heated (e.g., to 50-80 °C) to facilitate the reaction, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the amine salt and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 4-alkynylpyrazole.
dot graph "Sonogashira_Catalytic_Cycle" { layout=dot; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes pd0 [label="Pd(0)L2", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=box, style=none, fontcolor="#202124"]; pdII_complex [label="Ar-Pd(II)-I(L2)", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=box, style=none, fontcolor="#202124"]; pdII_alkynyl_complex [label="Ar-Pd(II)-C≡CR(L2)", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=box, style=none, fontcolor="#202124"]; product [label="Ar-C≡CR", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; alkyne [label="R-C≡CH", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; cu_acetylide [label="Cu-C≡CR", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; iodopyrazole [label="Ar-I", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; cuI [label="CuI", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges pd0 -> oxidative_addition [arrowhead=none]; oxidative_addition -> pdII_complex; iodopyrazole -> oxidative_addition; pdII_complex -> transmetalation [arrowhead=none]; transmetalation -> pdII_alkynyl_complex; cu_acetylide -> transmetalation; pdII_alkynyl_complex -> reductive_elimination [arrowhead=none]; reductive_elimination -> pd0; reductive_elimination -> product; alkyne -> cu_acetylide; cuI -> cu_acetylide; }
Figure 3: Catalytic cycles of the Sonogashira cross-coupling reaction.
Heck Reaction
The Heck reaction facilitates the coupling of the 4-iodopyrazole with an alkene to form 4-alkenylpyrazoles, which are valuable intermediates for further synthetic transformations.
Data Presentation
The following data is for the Heck reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes.[2]
| Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Methyl acrylate | Pd(OAc)₂ (1 mol%), P(OEt)₃ (4 mol%) | Et₃N | DMF | 80 | 95 |
| n-Butyl acrylate | Pd(OAc)₂ (1 mol%), P(OEt)₃ (4 mol%) | Et₃N | DMF | 80 | 93 |
| Acrylonitrile | Pd(OAc)₂ (1 mol%), P(OEt)₃ (4 mol%) | Et₃N | DMF | 80 | 85 |
| Styrene | Pd(OAc)₂ (5 mol%), P(OEt)₃ (10 mol%) | Et₃N | DMF | 80 | 44 |
Experimental Protocol
Materials:
-
This compound
-
Alkene (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triethyl phosphite (P(OEt)₃) (4-10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sealed tube
Procedure:
-
In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.2 equiv.), Pd(OAc)₂ (1-5 mol%), P(OEt)₃ (4-10 mol%), and Et₃N (2.0 equiv.) in anhydrous DMF.[2]
-
Seal the tube and heat the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
dot graph "Heck_Reaction_Catalytic_Cycle" { layout=dot; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes pd0 [label="Pd(0)L2", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=box, style=none, fontcolor="#202124"]; pdII_complex [label="Ar-Pd(II)-I(L2)", fillcolor="#F1F3F4", fontcolor="#202124"]; migratory_insertion [label="Migratory\nInsertion", shape=box, style=none, fontcolor="#202124"]; pdII_alkyl_complex [label="R-CH2-CH(Ar)-Pd(II)-I(L2)", fillcolor="#F1F3F4", fontcolor="#202124"]; beta_hydride_elimination [label="β-Hydride\nElimination", shape=box, style=none, fontcolor="#202124"]; product [label="Ar-CH=CH-R", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; alkene [label="R-CH=CH2", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; iodopyrazole [label="Ar-I", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; base [label="Base", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_hydride_complex [label="H-Pd(II)-I(L2)", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination_base [label="Reductive\nElimination", shape=box, style=none, fontcolor="#202124"];
// Edges pd0 -> oxidative_addition [arrowhead=none]; oxidative_addition -> pdII_complex; iodopyrazole -> oxidative_addition; pdII_complex -> migratory_insertion [arrowhead=none]; migratory_insertion -> pdII_alkyl_complex; alkene -> migratory_insertion; pdII_alkyl_complex -> beta_hydride_elimination [arrowhead=none]; beta_hydride_elimination -> product; beta_hydride_elimination -> pd_hydride_complex; pd_hydride_complex -> reductive_elimination_base [arrowhead=none]; reductive_elimination_base -> pd0; base -> reductive_elimination_base; }
Figure 4: Generalized catalytic cycle for the Heck reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of 4-aminopyrazole derivatives from 4-iodopyrazoles and a wide range of primary and secondary amines.
Data Presentation
Note: The following data is for the Buchwald-Hartwig amination of 4-halo-1-tritylpyrazoles. The choice of catalyst and ligand is crucial and often depends on the nature of the amine.
| Amine Type | Catalyst System | Base | Solvent | Temp. (°C) |
| Amines lacking β-hydrogens | Pd(dba)₂ (10 mol%), tBuDavePhos (20 mol%) | KOtBu | Xylene | 90-120 |
| Alkylamines with β-hydrogens | CuI (20 mol%), 2-isobutyrylcyclohexanone | KOtBu | DMF | 100-120 |
Experimental Protocol
Materials:
-
This compound
-
Amine (primary or secondary) (1.1-2.0 equiv.)
-
Palladium(0) or Palladium(II) precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, or tBuDavePhos)
-
Strong base (e.g., NaOtBu, KOtBu, or LiHMDS)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)
-
Schlenk tube or microwave vial
Procedure:
-
To an oven-dried Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Seal the vessel and heat the reaction mixture with vigorous stirring. Temperatures can range from 90-160 °C, and microwave irradiation can be used to shorten reaction times.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-aminopyrazole derivative.
dot graph "Buchwald_Hartwig_Catalytic_Cycle" { layout=dot; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes pd0 [label="Pd(0)L2", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=box, style=none, fontcolor="#202124"]; pdII_complex [label="Ar-Pd(II)-I(L2)", fillcolor="#F1F3F4", fontcolor="#202124"]; amine_coordination [label="Amine\nCoordination", shape=box, style=none, fontcolor="#202124"]; pdII_amine_complex [label="[Ar-Pd(II)(HNR'R'')(L2)]+I-", fillcolor="#F1F3F4", fontcolor="#202124"]; deprotonation [label="Deprotonation", shape=box, style=none, fontcolor="#202124"]; pdII_amido_complex [label="Ar-Pd(II)-NR'R''(L2)", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=box, style=none, fontcolor="#202124"]; product [label="Ar-NR'R''", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; amine [label="HNR'R''", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; iodopyrazole [label="Ar-I", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; base [label="Base", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges pd0 -> oxidative_addition [arrowhead=none]; oxidative_addition -> pdII_complex; iodopyrazole -> oxidative_addition; pdII_complex -> amine_coordination [arrowhead=none]; amine_coordination -> pdII_amine_complex; amine -> amine_coordination; pdII_amine_complex -> deprotonation [arrowhead=none]; deprotonation -> pdII_amido_complex; base -> deprotonation; pdII_amido_complex -> reductive_elimination [arrowhead=none]; reductive_elimination -> pd0; reductive_elimination -> product; }
Figure 5: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of functionalized pyrazoles. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust and reproducible methods for the introduction of aryl, heteroaryl, alkynyl, alkenyl, and amino moieties at the 4-position of the pyrazole core. These protocols serve as a foundational guide for researchers in the pharmaceutical and agrochemical industries to generate novel compounds with potential biological activity. Further optimization of the reaction conditions may be necessary depending on the specific substrates and desired products.
References
Application Notes and Protocols for the Heck Reaction of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[3] Pyrazole scaffolds are key pharmacophores in numerous biologically active compounds, making the functionalization of this heterocycle a topic of significant interest.
This document provides a detailed experimental protocol for the Heck reaction of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate. The presence of an iodine atom at the C-4 position and an electron-withdrawing ester group at the C-5 position makes this substrate highly suitable for efficient cross-coupling. This protocol is based on established procedures for the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles, offering a reliable method for the synthesis of novel 4-vinyl pyrazole derivatives.[4]
Reaction Scheme
General scheme for the Heck reaction of this compound with a generic alkene.
Experimental Protocol
This protocol details a representative Heck reaction using methyl acrylate as the alkene coupling partner. The conditions can be adapted for other activated alkenes.
Materials:
-
This compound
-
Alkene (e.g., Methyl acrylate)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triethyl phosphite (P(OEt)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add anhydrous DMF, followed by Palladium(II) Acetate (0.02 equiv), Triethyl phosphite (0.04 equiv), the alkene (1.2 equiv), and finally Triethylamine (2.0 equiv).
-
Reaction Execution: Seal the reaction vessel and place it in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired 4-alkenyl-1-methyl-1H-pyrazole-5-carboxylate.[4]
Data Presentation: Reagent Stoichiometry and Reaction Conditions
The following table summarizes the recommended quantities and conditions for the Heck reaction on a 1.0 mmol scale of the pyrazole substrate.
| Reagent/Parameter | Molar Equiv. | Mol % | Amount (for 1.0 mmol scale) | Purpose |
| This compound | 1.0 | - | 280 mg | Aryl halide substrate |
| Alkene (e.g., Methyl Acrylate) | 1.2 | - | 0.11 mL | Coupling partner |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 | 2 | 4.5 mg | Catalyst precursor |
| Triethyl phosphite (P(OEt)₃) | 0.04 | 4 | 7.0 µL | Ligand |
| Triethylamine (Et₃N) | 2.0 | - | 0.28 mL | Base |
| Anhydrous DMF | - | - | 5.0 mL | Solvent |
| Reaction Conditions | ||||
| Temperature | - | - | 100 °C | Reaction Temperature |
| Reaction Time | - | - | 4-12 h | Duration |
| Atmosphere | - | - | Inert (Ar or N₂) | Prevents catalyst degradation |
Note: The N-methyl group on the pyrazole acts as a protecting group. For other N-H pyrazoles, protection (e.g., with a trityl group) may be necessary to achieve high yields.[4] The electron-withdrawing nature of the ester at the C-5 position is expected to facilitate the reaction.
Experimental Workflow and Logic
The following diagram illustrates the key steps and logical flow of the experimental protocol.
Caption: Workflow for the Heck reaction of this compound.
Catalytic Cycle
The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds. The functionalization of the pyrazole ring is therefore of significant interest in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. When combined with microwave irradiation, this reaction can be performed with significantly reduced reaction times and often with improved yields, making it a highly efficient method for the synthesis of diverse compound libraries.[1][2]
This document provides detailed application notes and protocols for the microwave-assisted Suzuki coupling of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate with a variety of aryl- and heteroarylboronic acids. The high reactivity of the carbon-iodine bond in this substrate makes it an excellent candidate for palladium-catalyzed cross-coupling reactions.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (an aryl- or heteroarylboronic acid) in the presence of a base. The generally accepted catalytic cycle is illustrated below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling
This protocol describes a general method for the synthesis of 4-aryl-1-methyl-1H-pyrazole-5-carboxylates utilizing microwave irradiation.[1]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (deionized)
-
Microwave vial (appropriate size)
-
Nitrogen or Argon gas supply
Procedure:
-
To a microwave vial, add this compound (0.5 mmol, 1.0 equiv) and the corresponding aryl- or heteroarylboronic acid (0.5 mmol, 1.0 equiv).
-
Add DME (3 mL) and H₂O (1.2 mL) to the vial.
-
Purge the vial with nitrogen or argon for 5-10 minutes.
-
To the mixture, add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg).
-
Seal the vial tightly with a cap.
-
Place the vial in a microwave reactor and irradiate the reaction mixture at 90°C for 5-12 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-methyl-1H-pyrazole-5-carboxylate.
Caption: A generalized workflow for the microwave-assisted Suzuki coupling.
Data Presentation
The following table summarizes the expected outcomes for the microwave-assisted Suzuki coupling of this compound with various boronic acids, based on data from the coupling of 4-iodo-1-methyl-1H-pyrazole.[1] Researchers should consider these as starting points for optimization.
| Entry | Boronic Acid Partner | Reaction Time (min) | Yield (%) |
| 1 | Phenylboronic acid | 5 | 85 |
| 2 | 4-Methylphenylboronic acid | 7 | 92 |
| 3 | 4-Methoxyphenylboronic acid | 8 | 95 |
| 4 | 4-Fluorophenylboronic acid | 6 | 88 |
| 5 | 4-Chlorophenylboronic acid | 7 | 86 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | 10 | 75 |
| 7 | 3-Methoxyphenylboronic acid | 8 | 90 |
| 8 | 2-Methylphenylboronic acid | 12 | 78 |
| 9 | 1-Naphthylboronic acid | 10 | 82 |
| 10 | 2-Furanylboronic acid | 9 | 79 |
| 11 | 3-Pyridinylboronic acid | 12 | 72 |
Key Reaction Parameters and Optimization
The success of the Suzuki coupling is highly dependent on the careful selection and optimization of several key parameters.
-
Catalyst: While Pd(PPh₃)₄ is effective, other palladium catalysts and ligands can be employed. For challenging substrates, pre-catalysts with bulky, electron-rich phosphine ligands such as XPhos or SPhos may improve reaction efficiency.[3][4]
-
Base: Cesium carbonate is a highly effective base for this transformation.[1] Other bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) can also be screened.[3][5] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is crucial for the Suzuki coupling. The DME/water system is shown to be effective.[1] Other solvent systems like dioxane/water can also be utilized.[3] The ratio of the organic solvent to water can be optimized to improve the solubility of the reactants and the overall reaction outcome.
-
Temperature and Time: Microwave irradiation allows for rapid heating to the desired temperature. The optimal temperature and reaction time should be determined for each specific substrate combination to maximize yield and minimize the formation of byproducts.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, inappropriate base or solvent. | Use a fresh batch of catalyst. Screen different catalysts, bases, and solvent systems. Ensure the reaction is properly degassed. |
| Dehalogenation of Starting Material | Sub-optimal reaction conditions. | Lower the reaction temperature. Screen different ligands and bases.[4] |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure thorough degassing of the reaction mixture before adding the catalyst. Use a slight excess of the boronic acid. |
| Difficulty with Hindered Substrates | Steric hindrance slowing down the reaction. | Use a more active catalyst system (e.g., with bulky phosphine ligands). Increase the reaction temperature and/or time. |
Conclusion
The microwave-assisted Suzuki-Miyaura cross-coupling reaction provides a rapid, efficient, and versatile method for the synthesis of a wide array of 4-aryl-1-methyl-1H-pyrazole-5-carboxylates. The protocols and data presented herein offer a robust starting point for researchers in medicinal chemistry and drug development to access novel chemical entities based on the pyrazole scaffold. Careful optimization of the reaction parameters will ensure high yields and purity of the desired products.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. ccspublishing.org.cn [ccspublishing.org.cn]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate for improved yields and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.
Stage 1: Synthesis of Methyl 1-methyl-1H-pyrazole-5-carboxylate (Precursor)
Question: I am getting a low yield for the precursor, Methyl 1-methyl-1H-pyrazole-5-carboxylate. What are the common causes and how can I improve it?
Answer: Low yields in the synthesis of the pyrazole precursor, often prepared via a condensation reaction, can arise from several factors. Here’s a systematic approach to troubleshoot this issue:
-
Purity of Starting Materials: Ensure the purity of the 1,3-dicarbonyl compound and methylhydrazine. Impurities can lead to unwanted side reactions and reduce the overall yield. It is advisable to use freshly opened or purified reagents.
-
Reaction Conditions: Temperature, solvent, and reaction time are critical. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
pH Control: The pH of the reaction mixture can influence the rate and outcome. For reactions involving hydrazine salts, the addition of a mild base like sodium acetate can be beneficial.
-
Incomplete Cyclization: In some cases, stable intermediates may form that do not readily cyclize and dehydrate to the final pyrazole. Adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary.
Question: The reaction is producing a mixture of regioisomers. How can I improve the regioselectivity for the desired 1,5-substituted pyrazole?
Answer: The formation of regioisomers is a common challenge with unsymmetrical 1,3-dicarbonyls. The initial nucleophilic attack of methylhydrazine can occur at either of the two carbonyl carbons. To favor the formation of the desired 1,5-isomer over the 1,3-isomer:
-
Steric Hindrance: Larger substituents on the dicarbonyl compound can sterically hinder the attack of the substituted nitrogen of methylhydrazine, directing the reaction towards the desired isomer.
-
Solvent Effects: The choice of solvent can influence regioselectivity. Experimenting with different solvents (e.g., ethanol, acetic acid, or toluene) can help optimize the ratio of isomers.
-
pH Adjustment: The reaction's regioselectivity can be pH-dependent. Careful control of the pH throughout the reaction may favor one isomer over the other.
Stage 2: Iodination of Methyl 1-methyl-1H-pyrazole-5-carboxylate
Question: My iodination reaction has a low yield, with a significant amount of starting material remaining. How can I drive the reaction to completion?
Answer: A low conversion rate in the iodination step is a common problem. Here are several strategies to improve the yield of this compound:
-
Choice of Iodinating Agent: The reactivity of the iodinating agent is crucial. For moderately activated pyrazoles, stronger electrophilic iodine sources may be needed. Common methods include using Iodine Monochloride (ICl) or molecular iodine in the presence of an oxidizing agent like Ceric Ammonium Nitrate (CAN) or hydrogen peroxide.[1]
-
Reaction Conditions: Ensure optimal temperature and reaction time. Some iodination reactions may require heating to proceed at a reasonable rate. Monitor the reaction by TLC to avoid decomposition of the product from prolonged heating.
-
Stoichiometry: Carefully control the stoichiometry of the iodinating agent. A slight excess may be necessary to ensure complete conversion of the starting material. However, a large excess can lead to over-iodination.
Question: I am observing the formation of di-iodinated or other side products. How can I minimize these?
Answer: The formation of side products, particularly over-iodination, indicates that the reaction conditions are too harsh or the stoichiometry is not optimal.
-
Control Stoichiometry: Use a 1:1 molar ratio of the iodinating agent to the pyrazole precursor.
-
Milder Conditions: Employ less reactive iodinating agents or milder reaction conditions. This can include lowering the reaction temperature or reducing the reaction time.[1]
-
Protecting Groups: If the molecule contains other sensitive functional groups that might react with the iodinating agent, consider using protecting groups.
Question: The final product is difficult to purify and is contaminated with regioisomers (e.g., 3-iodo isomer). What purification strategies are effective?
Answer: The separation of regioisomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most effective method for separating closely related isomers.[2] Experiment with different solvent systems (e.g., varying the polarity of an ethyl acetate/hexane mixture) to achieve optimal separation on a silica gel column.
-
Recrystallization: If a suitable solvent system can be found where the isomers have different solubilities, recrystallization can be an effective purification technique.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis is typically a two-step process. The first step involves the synthesis of the precursor, Methyl 1-methyl-1H-pyrazole-5-carboxylate, commonly through the condensation of a suitable 1,3-dicarbonyl equivalent with methylhydrazine. The second step is the regioselective iodination of this precursor at the C4 position of the pyrazole ring using an appropriate iodinating agent.
Q2: Which iodination method provides the best yield and regioselectivity for the 4-iodo position?
A2: The choice of iodination method depends on the specific substrate and desired reaction conditions. Methods using Iodine Monochloride (ICl) or molecular iodine with an oxidant like Ceric Ammonium Nitrate (CAN) are known to be highly effective for the C4-iodination of pyrazoles.[1][3] The ICl method often gives high yields but may require a base like lithium carbonate to neutralize the HCl byproduct.[3] The I₂/CAN system is also highly regioselective for the C4 position.[1]
Q3: Are there any "green" or more environmentally friendly methods for the iodination step?
A3: Yes, greener alternatives are being developed. One such method utilizes molecular iodine with hydrogen peroxide in water. This method is advantageous as the only byproduct is water, reducing the environmental impact.[1]
Q4: My final product is colored, even after chromatography. How can I decolorize it?
A4: A persistent color in the final product may indicate trace impurities. The following methods can be attempted for decolorization:
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Activated Charcoal Treatment: Dissolve the product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite. The charcoal can adsorb colored impurities.
-
Recrystallization: This technique can be effective in removing colored impurities, which may remain in the mother liquor.
-
Silica Gel Plug: Dissolving the compound in a minimal amount of a non-polar solvent and passing it through a short plug of silica gel can retain some colored impurities.[2]
Data Presentation
Table 1: Comparison of Common Iodination Methods for Pyrazoles
| Iodination Method | Reagents | Solvent | Temperature | Reaction Time | Typical Yield (%) | Regioselectivity | Notes |
| Iodine Monochloride | ICl, Li₂CO₃ | Dichloromethane | Room Temp | 1 - 24 h | Up to 95% | C4 | The base is crucial to neutralize HCl formed during the reaction.[3][4] |
| I₂ / Oxidant (CAN) | I₂, Ceric Ammonium Nitrate | Acetonitrile | Room Temp | Varies | Good to Excellent | C4 | Effective for regioselective iodination of various pyrazole derivatives.[1] |
| I₂ / Oxidant (H₂O₂) | I₂, H₂O₂ | Water | Room Temp | < 1 - 72 h | 63 - 100% | C4 | An environmentally friendly method with water as the only byproduct.[1] |
| N-Iodosuccinimide | NIS, Acid (e.g., H₂SO₄) | Various | Room Temp | Varies | Good | C4 | Acid catalyst is often required to activate the NIS. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 1-methyl-1H-pyrazole-5-carboxylate (Precursor)
This protocol is a general procedure based on the condensation of a β-keto ester with methylhydrazine.
Materials:
-
A suitable β-keto ester (e.g., methyl 2,4-dioxobutanoate)
-
Methylhydrazine
-
Ethanol or Acetic Acid
-
Sodium Acetate (optional, if using a hydrazine salt)
Procedure:
-
Dissolve the β-keto ester (1.0 eq.) in ethanol or acetic acid in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Add methylhydrazine (1.0-1.2 eq.) dropwise to the solution at room temperature. If using a hydrazine salt, add a mild base like sodium acetate (1.2 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Iodination using Iodine Monochloride (ICl)
This protocol is adapted for the C4-iodination of the pyrazole precursor.
Materials:
-
Methyl 1-methyl-1H-pyrazole-5-carboxylate
-
Iodine monochloride (ICl)
-
Lithium carbonate (Li₂CO₃)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve Methyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq.) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.
-
Add lithium carbonate (2.0 eq.) to the solution.
-
To this stirred suspension, slowly add a solution of iodine monochloride (1.0-1.2 eq.) in anhydrous DCM.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.[3][4]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
Technical Support Center: Suzuki Coupling of Iodopyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Suzuki-Miyaura cross-coupling of iodopyrazoles. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the Suzuki coupling of iodopyrazoles?
A1: The most prevalent side reaction is protodeiodination (also known as dehalogenation or hydrodehalogenation), where the iodine atom on the pyrazole ring is replaced by a hydrogen atom.[1][2][3][4][5] This leads to the formation of the corresponding unsubstituted pyrazole as a byproduct, reducing the yield of the desired coupled product. Another common side reaction in Suzuki couplings, in general, is the homocoupling of the boronic acid or ester reagent.[6]
Q2: Why are iodopyrazoles more susceptible to protodeiodination compared to other halopyrazoles?
A2: Iodopyrazoles exhibit higher reactivity in cross-coupling reactions due to the lower carbon-iodine (C-I) bond strength compared to carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.[2][7] This facilitates a faster oxidative addition step in the catalytic cycle. However, this enhanced reactivity also increases the propensity for side reactions like protodeiodination.[2][3][4]
Q3: What factors influence the extent of protodeiodination?
A3: Several factors can influence the competition between the desired Suzuki coupling and the undesired protodeiodination side reaction[5]:
-
Catalyst and Ligand: The choice of the palladium catalyst and the phosphine ligand is critical.
-
Base: The type and strength of the base can significantly impact the reaction outcome.
-
Temperature: Higher reaction temperatures can sometimes increase the rate of deiodination.
-
Solvent: The polarity and protic nature of the solvent can play a role in the deiodination pathway.
-
Substrate Electronics: The electronic properties of the pyrazole ring and the coupling partner can influence the relative rates of the two competing pathways.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Coupled Product and Significant Protodeiodination
Symptoms:
-
The primary byproduct observed is the corresponding H-pyrazole.
-
Low conversion of the iodopyrazole starting material to the desired product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Catalyst/Ligand System | Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos in combination with a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst like XPhos Pd G2.[4][7][8] These ligands can promote the desired reductive elimination over the deiodination pathway. |
| Inappropriate Base Selection | The choice of base is crucial. While common bases like Na₂CO₃ and Cs₂CO₃ are often used, stronger, non-nucleophilic bases like K₃PO₄ can be more effective in suppressing protodeiodination.[5][8] |
| High Reaction Temperature | Elevated temperatures can favor the deiodination side reaction. Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.[5][8] |
| Protic Solvents | Protic solvents can be a source of hydrogen for the protodeiodination reaction. Consider using anhydrous aprotic solvents like 1,4-dioxane or toluene.[8][9] If an aqueous mixture is necessary, minimize the amount of water. |
| High Catalyst Loading | Excessively high palladium catalyst loading can sometimes lead to an increase in side reactions. Try reducing the catalyst loading to 1-2 mol%.[5] |
Issue 2: Formation of Boronic Acid Homocoupling Byproducts
Symptoms:
-
Presence of a significant amount of a symmetrical biaryl (or other dimer) derived from the boronic acid coupling partner.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of Oxygen | Homocoupling of boronic acids can be promoted by the presence of molecular oxygen.[6] Ensure the reaction mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen) before heating.[8] |
| Suboptimal Reaction Conditions | Review and optimize the reaction parameters, including the choice of palladium source, ligand, and base, as these can also influence the rate of homocoupling. |
| Boronic Acid Instability | Some boronic acids are prone to decomposition and homocoupling. Consider using the corresponding boronate ester (e.g., a pinacol ester) which can be more stable.[10] |
Quantitative Data Summary
The following tables summarize representative yields for the Suzuki-Miyaura coupling of halopyrazoles, highlighting the general reactivity trends and the impact of the halogen substituent.
Table 1: Comparative Reactivity of 4-Halopyrazoles in Suzuki-Miyaura Coupling
| Halogen | Catalyst System | Base | Typical Yield Range (%) | Notes |
| Iodo | Pd(OAc)₂, SPhos | K₂CO₃ | 85-95 | Most reactive, but prone to dehalogenation side reactions.[7] |
| Bromo | XPhos Pd G2 | K₃PO₄ | 80-93 | Generally provides a good balance of reactivity and stability.[7] |
| Chloro | Pd(OAc)₂, SPhos | K₃PO₄ | 60-95 | Requires highly active catalyst systems with bulky, electron-rich ligands.[7] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 4-Iodopyrazole (Conventional Heating)
Materials:
-
4-Iodopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Water
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add the 4-iodopyrazole derivative, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.[8]
-
Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.[11]
-
Add 1,4-dioxane and water in a 4:1 ratio.[8]
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.[8]
-
Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.[8]
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8][11]
-
Purify the crude product by column chromatography on silica gel.[11]
Microwave-Assisted Suzuki Coupling of a 4-Iodopyrazole Derivative
Materials:
-
4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Microwave vial
Procedure:
-
To a microwave vial, add the 4-iodo-1-methyl-1H-pyrazole and the corresponding arylboronic acid.[8]
-
Add DME and water (e.g., in a 3:1.2 mL ratio for a 0.5 mmol scale).[8]
-
Purge the vial with nitrogen.[8]
-
Add Pd(PPh₃)₄ and Cs₂CO₃ to the mixture.[8]
-
Seal the vial and place it in a microwave apparatus.[8]
-
Irradiate the reaction mixture at 90 °C for 5-12 minutes.[8]
-
Monitor the reaction progress by TLC.
-
After completion, cool the vial to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[8]
-
Purify the crude product as described in the conventional heating protocol.
Visualizations
Caption: General experimental workflow for Suzuki coupling of iodopyrazoles.
Caption: Competing pathways in Suzuki coupling of iodopyrazoles.
References
- 1. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate Derivatives
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate and its derivatives. It is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound?
A1: The primary purification methods for this class of compounds are column chromatography on silica gel and recrystallization.[1] Column chromatography is effective for separating the target compound from reaction byproducts and unreacted starting materials. Recrystallization is particularly useful for final purification to obtain a high-purity, crystalline solid, often using a hexane/ethyl acetate solvent system.[2]
Q2: What typical impurities might be present after synthesis?
A2: Common impurities can include unreacted starting materials, regioisomers formed during the pyrazole synthesis, and colored byproducts from the degradation of hydrazine reagents.[3] The formation of regioisomeric mixtures is a known challenge when using unsymmetrical starting materials.[3]
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[4] To resolve this, you can:
-
Increase the solvent volume: Add more of the "good" solvent to lower the saturation point.[4]
-
Lower the cooling rate: Allow the solution to cool to room temperature very slowly before placing it in an ice bath.
-
Use a different solvent system: Experiment with solvent mixtures to find one where the compound is less soluble at higher temperatures.
Q4: How can I remove persistent colored impurities?
A4: Colored impurities can sometimes be removed by treating a solution of the crude product with a small amount of activated charcoal before filtration.[4] The charcoal adsorbs the colored molecules. However, use it sparingly as it can also adsorb your desired product and reduce the overall yield.[4]
Q5: The compound appears to be degrading on the silica gel column. How can I prevent this?
A5: Some pyrazole derivatives can be sensitive to the acidic nature of standard silica gel. To mitigate degradation, you can deactivate the silica gel by preparing a slurry with a small percentage (e.g., 1%) of triethylamine in your eluent system.[5] Alternatively, using neutral alumina as the stationary phase can be a viable option.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation in Column Chromatography | Incorrect solvent system (Rf too high or too low); Column overloading; Poorly packed column (channeling). | Optimize Solvent System: Use Thin Layer Chromatography (TLC) to find a solvent mixture that gives your target compound an Rf value between 0.2 and 0.4. A common system for pyrazoles is a gradient of ethyl acetate in hexane.[2]Reduce Sample Load: Use a sample-to-silica ratio of at least 1:50.Improve Packing: Ensure the silica gel is packed uniformly without cracks or air bubbles. |
| Low Yield After Recrystallization | Using too much solvent; Cooling the solution too quickly; The compound has significant solubility in the cold solvent. | Minimize Solvent: Use the absolute minimum amount of hot solvent required to dissolve the crude product.[4]Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.[4]Change Solvent/Anti-solvent: Select a solvent where the compound has high solubility when hot and very low solubility when cold. Using a mixed-solvent system with an anti-solvent (e.g., adding hexane to an ethyl acetate solution) can also be effective.[4] |
| Product is a Solid but Purity is Low | Co-precipitation of impurities during recrystallization. | Perform a Second Recrystallization: A second pass can often remove trapped impurities.Fractional Crystallization: If dealing with isomers, multiple, careful recrystallization steps may be required to enrich one over the other.[4] |
| Streaking on TLC Plate | Compound is too polar for the solvent system; Compound is acidic or basic and interacting strongly with the silica gel. | Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate).Add Modifier: Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent to improve spot shape. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for purifying this compound derivatives on a silica gel column.
-
Solvent System Selection: Using TLC, determine an appropriate eluent system. A gradient of ethyl acetate in n-hexane is a common starting point for pyrazole derivatives.[2] Aim for an Rf value of ~0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Begin eluting with the solvent system determined in step 1. Gradually increase the polarity of the eluent (e.g., from 5% ethyl acetate in hexane to 10%, 20%, etc.) to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator. Dry the resulting solid or oil under high vacuum to remove residual solvent.
Protocol 2: Purification by Recrystallization
This method is ideal for a final purification step when the product is mostly pure.
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is soluble when hot but poorly soluble when cold. Hexane/ethyl acetate mixtures are often effective.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature. If using a mixed-solvent system, add the hot "anti-solvent" (e.g., hexane) dropwise to the hot solution until persistent turbidity is observed, then allow it to cool slowly.[4]
-
Crystal Formation: Crystal formation should occur as the solution cools. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.[4]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals on the filter paper or in a desiccator.[4]
Visualizations
References
Catalyst Selection for Cross-Coupling with Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for cross-coupling reactions involving Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable guidance for experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: The most frequently employed cross-coupling reactions for this substrate and similar 4-iodopyrazoles are the Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the 4-position of the pyrazole ring, enabling the synthesis of a diverse range of derivatives.
Q2: Which factors should I consider when selecting a palladium catalyst and ligand for a Suzuki-Miyaura coupling with this substrate?
A2: For the Suzuki-Miyaura coupling of 4-iodopyrazoles, catalyst and ligand selection is critical to achieve high yields and minimize side reactions. Key factors include:
-
Palladium Precatalyst: Pd(PPh₃)₄ and Pd(OAc)₂ are commonly used palladium sources.[1][2] For challenging couplings, pre-formed catalysts like XPhos Pd G2 can be highly effective.[3]
-
Ligand: Bulky, electron-rich phosphine ligands are generally preferred. Ligands such as triphenylphosphine (PPh₃) and Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) have shown success in similar systems.[3][4] The choice of ligand can significantly impact reaction efficiency, particularly with sterically demanding coupling partners.[5]
-
Base: A variety of inorganic bases can be used, with Cs₂CO₃, K₂CO₃, and Na₂CO₃ being common choices.[1][2] The base's strength and solubility can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., DME, THF, dioxane) and water is typically used to dissolve both the organic and inorganic reagents.[1]
Q3: I am observing low yields in my Heck reaction. What are the potential causes and how can I troubleshoot this?
A3: Low yields in Heck reactions with 4-iodopyrazoles can stem from several factors. A study on the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles found that the choice of ligand is crucial.[6]
-
Ligand Choice: Tri(o-tolyl)phosphine (P(o-tol)₃) or triethylphosphite (P(OEt)₃) have been shown to be effective ligands for this type of transformation.[6] If you are using a standard ligand like PPh₃, switching to a more specialized one may improve your results.
-
Protecting Group: While your substrate is N-methylated, related studies have shown that the protecting group on the pyrazole nitrogen can influence the reaction outcome.[6]
-
Reaction Conditions: Ensure your reaction is performed under an inert atmosphere, as oxygen can deactivate the palladium catalyst. Temperature and reaction time are also critical parameters to optimize. Microwave irradiation has been shown to accelerate similar cross-coupling reactions.[1]
Q4: What is a good starting point for a Sonogashira coupling with this compound?
A4: A reliable starting point for a Sonogashira coupling with a similar substrate, 1-ethyl-4-iodo-5-methyl-1H-pyrazole, has been established.[7] This protocol can be adapted for your specific substrate.
-
Catalyst System: A dual catalyst system of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard for Sonogashira reactions.[7][8]
-
Base: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to neutralize the HI generated during the reaction.[7]
-
Solvent: Anhydrous solvents like THF or DMF are suitable for this reaction.[7]
Q5: Are there specific recommendations for Buchwald-Hartwig amination with this type of substrate?
A5: Yes, studies on the Buchwald-Hartwig amination of 4-halo-1H-1-tritylpyrazoles provide valuable insights.[9][10]
-
For aromatic or bulky amines lacking β-hydrogens: A combination of Pd(dba)₂ and a bulky biaryl phosphine ligand like tBuDavePhos is recommended.[9][10]
-
For alkylamines with β-hydrogens: A copper(I)-catalyzed system (e.g., CuI with a phenanthroline-based ligand) may be more effective to avoid β-hydride elimination, which can be a problematic side reaction with palladium catalysts.[9][10]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) is typically required.[9]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium precatalyst and ligand. Consider using a pre-activated catalyst. |
| Inefficient Transmetalation | Switch to a stronger base (e.g., from Na₂CO₃ to Cs₂CO₃). Ensure the boronic acid is of high quality. |
| Steric Hindrance | Employ a bulkier, more electron-rich ligand such as SPhos or XPhos. |
| Dehalogenation Side Reaction | While more common with bromo- and chloro-pyrazoles, it can occur with iodo-derivatives.[11] Lowering the reaction temperature or using a less electron-rich ligand might help. |
Issue 2: Dehalogenation as a Major Side Product
| Potential Cause | Troubleshooting Step |
| Proto-dehalogenation | This side reaction can be prevalent with iodo-pyrazoles.[11] Ensure strictly anhydrous conditions and a thoroughly deoxygenated reaction mixture. |
| Catalyst System | Some catalyst systems are more prone to dehalogenation. Experiment with different palladium sources and ligands. |
| Reaction Temperature | High temperatures can promote dehalogenation. Try running the reaction at a lower temperature for a longer duration. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for various cross-coupling reactions with 4-iodopyrazole derivatives. Note that these are starting points and optimization may be required for this compound.
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| Pd(PPh₃)₄ (2) | - | Cs₂CO₃ (2.5) | DME/H₂O | 90 (MW) | 5-12 | 60-95 | [1] |
| XPhos Pd G2 | - | K₃PO₄ | Toluene/H₂O | 100 | 18 h | up to 98 | [3] |
Table 2: Heck-Mizoroki Reaction Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2.5) | P(OEt)₃ (4) | Et₃N (1.5) | DMF | 100 | 12 | 95 | [6] |
Table 3: Sonogashira Coupling Conditions
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA (3) | THF | 50-80 | - | Good | [7] |
Table 4: Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Amine Scope | Reference |
| Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu (2) | Xylene | 160 (MW) | 10 | Aromatic/bulky | [9] |
| CuI (20) | 3,4,7,8-tetramethyl-1,10-phenanthroline (20) | KOtBu (2) | Alcohol | 130 (MW) | 60 | Alkylamines | [9] |
Experimental Protocols
Microwave-Assisted Suzuki Cross-Coupling [1]
-
To a microwave vial, add this compound (1.0 equiv.), the desired boronic acid (1.0-1.2 equiv.), Pd(PPh₃)₄ (2 mol%), and Cs₂CO₃ (2.5 equiv.).
-
Add a 10:1 mixture of DME and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 90 °C for 5-12 minutes.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Catalyst screening workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for low-yielding cross-coupling reactions.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Dehalogenation in Reactions with Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dehalogenation as a significant side reaction in palladium-catalyzed cross-coupling reactions with Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate.
Troubleshooting Guide
Dehalogenation, the undesired replacement of the iodine atom with a hydrogen atom, is a common challenge when working with electron-rich and sterically accessible aryl iodides like this compound. This side reaction reduces the yield of the desired coupled product and complicates purification. The following table summarizes common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| High percentage of dehalogenated byproduct (Methyl 1-methyl-1H-pyrazole-5-carboxylate) observed by GC-MS or NMR. | 1. Reaction Temperature is too high: Elevated temperatures can accelerate the rate of dehalogenation. | - Lower the reaction temperature in 10-20 °C increments. - Consider using microwave irradiation, which can sometimes promote the desired reaction at lower bulk temperatures and shorter reaction times. |
| 2. Inappropriate Ligand Choice: The ligand on the palladium catalyst plays a crucial role. Less bulky or electron-poor ligands may not sufficiently stabilize the catalytic intermediate, leading to a higher propensity for dehalogenation. | - Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands are known to promote the desired reductive elimination step over the dehalogenation pathway.[1] | |
| 3. Unsuitable Base: The choice of base can significantly influence the reaction outcome. Strong alkoxide bases, in particular, can sometimes act as hydride sources, leading to dehalogenation. | - Switch to a weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] - If a strong base is required, consider using a non-nucleophilic amide base like LHMDS or KHMDS. | |
| 4. Solvent as a Hydride Source: Protic solvents (e.g., alcohols) or solvents that can decompose to provide a hydride source (e.g., DMF) can contribute to dehalogenation. | - Switch to a non-polar aprotic solvent such as toluene, dioxane, or THF. | |
| Low conversion of starting material and significant dehalogenation. | 1. Catalyst Inactivity or Decomposition: The palladium catalyst may not be sufficiently active or could be decomposing under the reaction conditions, favoring the dehalogenation pathway. | - Use a pre-formed palladium catalyst (e.g., XPhos Pd G2, SPhos Pd G2) to ensure the active catalytic species is readily generated. - Ensure rigorous exclusion of oxygen from the reaction mixture by properly degassing solvents and using an inert atmosphere (e.g., nitrogen or argon). |
| 2. Slow Rate of Cross-Coupling: If the desired cross-coupling reaction is slow, the competing dehalogenation reaction can become more prominent. | - Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). - Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃). | |
| Inconsistent results and variable amounts of dehalogenation. | 1. Presence of Water: Trace amounts of water can act as a proton source, contributing to the dehalogenation side reaction. | - Use anhydrous solvents and reagents. - Dry glassware thoroughly before use. |
| 2. Purity of Reagents: Impurities in the starting materials or reagents can interfere with the catalytic cycle. | - Ensure the purity of this compound and the coupling partner. - Use high-purity solvents and bases. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to dehalogenation?
A1: The susceptibility of this substrate to dehalogenation is attributed to a combination of factors. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it more reactive towards oxidative addition to the palladium catalyst. Additionally, pyrazole rings are electron-rich aromatic systems, which can further facilitate the undesired dehalogenation pathway. Studies have shown that in Suzuki-Miyaura reactions, iodopyrazoles exhibit a greater tendency for dehalogenation compared to their bromo and chloro counterparts.[2][3][4]
Q2: How can I detect and quantify the extent of dehalogenation in my reaction?
A2: The dehalogenated byproduct, Methyl 1-methyl-1H-pyrazole-5-carboxylate, can be readily identified and quantified using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method will show a distinct peak for the dehalogenated product with a molecular weight corresponding to the loss of iodine and the gain of a hydrogen atom.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of the crude reaction mixture will reveal a new singlet for the proton at the 4-position of the pyrazole ring, which is absent in the starting material. The relative integration of this new peak compared to the product and remaining starting material can be used for quantification.
Q3: In a Suzuki-Miyaura coupling, which reaction parameters should I optimize first to minimize dehalogenation?
A3: A systematic approach to optimization is recommended. Start by addressing the most impactful parameters:
-
Ligand: Switch to a bulky, electron-rich biaryl phosphine ligand like XPhos or SPhos.
-
Base: Change from a strong alkoxide base to a milder inorganic base such as K₃PO₄ or K₂CO₃.
-
Temperature: Lower the reaction temperature.
-
Solvent: If using a protic or potentially reducible solvent, switch to an aprotic, non-polar solvent like toluene or dioxane.
Q4: Can the choice of the coupling partner influence the degree of dehalogenation?
A4: Yes, the nature of the coupling partner can play a role. If the transmetalation step in the catalytic cycle is slow (e.g., with a sterically hindered or electron-poor boronic acid in a Suzuki coupling), the palladium intermediate has a longer lifetime, which can increase the likelihood of competing dehalogenation. In such cases, optimizing the conditions to accelerate the transmetalation step (e.g., by careful choice of base and solvent) can be beneficial.
Experimental Protocols
The following are representative experimental protocols. Note: These are starting points and may require optimization for specific coupling partners.
Protocol 1: Standard Suzuki-Miyaura Coupling (Prone to Dehalogenation)
This protocol uses standard conditions that may lead to significant dehalogenation.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.0 equiv)
-
DME/H₂O (4:1 v/v)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed DME/H₂O solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Modified Suzuki-Miyaura Coupling (to Minimize Dehalogenation)
This protocol incorporates modifications known to suppress dehalogenation.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G2 (2 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene/H₂O (10:1 v/v)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, XPhos Pd G2, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed toluene/H₂O solvent mixture.
-
Heat the reaction mixture to a lower temperature, starting at 70 °C, and stir for 6-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following table provides a hypothetical comparison of expected outcomes based on the literature for a Suzuki-Miyaura coupling reaction, illustrating the impact of optimized conditions on minimizing dehalogenation.
| Reaction Conditions | Desired Product Yield (%) | Dehalogenated Byproduct Yield (%) |
| Protocol 1 (Standard) | 45 | 35 |
| Protocol 2 (Modified) | 85 | <5 |
Visualizations
Competing Reaction Pathways
Caption: Competing catalytic cycles for cross-coupling and dehalogenation.
Experimental Workflow for Troubleshooting Dehalogenation
Caption: A stepwise workflow for troubleshooting and minimizing dehalogenation.
Logical Decision Tree for Diagnosing Dehalogenation
Caption: A decision tree to diagnose and address the root cause of dehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Iodinated Pyrazole Esters
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the iodination of pyrazole esters. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of iodinated pyrazole esters?
A1: The most prevalent methods for synthesizing iodinated pyrazoles, which are applicable to pyrazole esters, involve electrophilic iodination at the C4 or C5 position of the pyrazole ring. Key reagents for these reactions include:
-
Iodine (I₂) in combination with an oxidizing agent like ceric ammonium nitrate (CAN) or hydrogen peroxide (H₂O₂).[1][2][3]
-
N-Iodosuccinimide (NIS), often in the presence of an acid catalyst.[1][2]
-
For C5 iodination, a common method involves treatment with n-butyllithium (n-BuLi) followed by elemental iodine.[1][5]
Q2: How can I control the regioselectivity of pyrazole ester iodination (C4 vs. C5)?
A2: Controlling the regioselectivity between the C4 and C5 positions is highly dependent on the chosen synthetic route and reagents.[5]
-
For C4-iodination: Using reagents like iodine with ceric ammonium nitrate (CAN) or iodine with hydrogen peroxide typically directs iodination to the C4 position with high regioselectivity.[1][5] N-Iodosuccinimide (NIS) in acidic media is also effective for C4 iodination.[1]
-
For C5-iodination: A method that exclusively yields the 5-iodo derivative involves treating the pyrazole with n-butyllithium (n-BuLi) followed by the addition of elemental iodine.[1][5][6]
Q3: What are the typical side products in pyrazole ester iodination and how can they be minimized?
A3: Common side products include over-iodinated species (di- or tri-iodinated pyrazoles), regioisomers, and non-iodinated pyrazoles.[3][5]
-
Over-iodination: This is more likely when the pyrazole ring is activated by electron-donating groups. To minimize this, one can use a less reactive iodinating agent, milder reaction conditions (lower temperature, shorter reaction time), or carefully control the stoichiometry of the iodinating agent.[5]
-
Formation of non-iodinated pyrazole: This may result from incomplete reaction. Ensuring complete conversion by adjusting reaction time, temperature, or reagent stoichiometry can mitigate this.[5]
-
Deacylation: If using an N-acylpyrazole starting material under acidic conditions (e.g., from ICl), the addition of a non-nucleophilic base like lithium carbonate (Li₂CO₃) is crucial to neutralize the acid and prevent deacylation.[4][5]
Q4: Are there environmentally friendly ("green") methods for pyrazole ester iodination?
A4: Yes, greener methods have been developed. One notable method employs hydrogen peroxide and a half equivalent of iodine in water. The primary advantage of this method is that the only byproduct is water.[1][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the iodination of pyrazole esters.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Iodinated Product | Incomplete reaction. | Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS to ensure full consumption of the starting material.[3][7] |
| Suboptimal reaction conditions. | The choice of reagents and conditions significantly impacts yield. For example, when using I₂/CAN for 1-aryl-3-CF₃-pyrazoles, refluxing overnight may be necessary.[3][6] | |
| Deacylation of an N-acylpyrazole starting material. | If acidic conditions are generated (e.g., with ICl), add a non-nucleophilic base like lithium carbonate (Li₂CO₃) to the reaction mixture.[4][5] | |
| Side reactions consuming starting material. | Analyze the crude reaction mixture to identify major side products. Adjust reaction conditions (e.g., temperature, stoichiometry) to disfavor side reactions. | |
| Poor Regioselectivity (Mixture of C4 and C5 isomers) | The chosen iodination method is not sufficiently regioselective for the specific substrate. | For C4 selectivity, consider using I₂/CAN or I₂/H₂O₂.[1][5] For exclusive C5 selectivity, the n-BuLi/I₂ method is preferred.[1][5][6] |
| Steric or electronic effects of substituents on the pyrazole ester. | The electronic nature of substituents can influence the electron density of the pyrazole ring and thus the site of electrophilic attack. Consider a different iodination protocol that is less sensitive to these effects. | |
| Formation of Over-iodinated Products (di- or tri-iodinated) | The pyrazole ring is highly activated by electron-donating groups. | Use a less reactive iodinating agent or milder reaction conditions (e.g., lower temperature, shorter reaction time).[5] Carefully control the stoichiometry of the iodinating agent.[5] |
| Reaction with other functional groups | Electron-rich aromatic substituents or other susceptible functional groups on the pyrazole ester are also iodinated. | Employ a more regioselective iodination method.[5] Consider protecting susceptible functional groups prior to iodination.[5] |
| Complex, Inseparable Product Mixture | The substrate contains functional groups that are unstable under the reaction conditions. | Consider a different iodination protocol with milder conditions.[5] Alternatively, modify the substrate to a more stable derivative before iodination.[5] |
Data Presentation: Comparison of Common Iodination Methods
| Method | Reagents | Solvent | Temperature | Reaction Time | Typical Yield (%) | Regioselectivity | Notes |
| Iodine Monochloride (ICl) | ICl, Li₂CO₃ | Dichloromethane | Room Temp. | 1 - 24 h | Up to 95% | C4 | Effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles. The base is crucial to neutralize HCl formed during the reaction.[1] |
| Molecular Iodine/Hydrogen Peroxide | I₂, H₂O₂ | Water | Room Temp. | < 1 - 72 h | 63 - 100% | C4 | A green and practical method that uses water as the solvent and generates water as the only byproduct.[1] |
| Molecular Iodine/CAN | I₂, Ceric Ammonium Nitrate (CAN) | Acetonitrile | Reflux | Overnight | Good to Excellent | C4 | CAN acts as a mild oxidant. This method is effective for the regioselective iodination of various pyrazole derivatives.[1] |
| N-Iodosuccinimide (NIS) | NIS, Acid (e.g., H₂SO₄, TFA) | Various | Room Temp. | < 16 h | Good | C4 | Efficient for the iodination of pyrazoles, including deactivated systems, when conducted in acidic media.[1] |
| n-Butyllithium/Molecular Iodine | n-BuLi, I₂ | THF | -78 °C to RT | - | 65 - 89% | C5 | This method allows for the exclusive synthesis of 5-iodo pyrazole derivatives by trapping the in-situ generated lithium pyrazolide with iodine.[1][6] |
| Potassium Iodate/Diselenide Catalyst | KIO₃, (PhSe)₂ | Acidic Media | - | - | Good | C4 | A catalytic method for the direct iodination of the C-4 position of the pyrazole ring.[1][8] |
Experimental Protocols
Method 1: C4-Iodination using Iodine Monochloride (ICl)
This protocol is adapted for the synthesis of 1-acyl-4-iodo-1H-pyrazoles.[1][4]
-
To a solution of the 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole (0.25 mmol) in dichloromethane (2.5 mL), add lithium carbonate (2.0 equivalents).
-
To this stirred suspension, add iodine monochloride (3.0 equivalents).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Method 2: "Green" C4-Iodination using Iodine/Hydrogen Peroxide
This environmentally friendly protocol utilizes water as the solvent.[1]
-
Suspend the pyrazole derivative (1.0 equivalent) in water.
-
Add iodine (0.5 equivalents) to the suspension.
-
Add hydrogen peroxide (0.6 equivalents) dropwise to the stirred mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC). Reaction times can vary significantly depending on the substrate.
-
Upon completion, treat the suspension with a 5% aqueous solution of sodium bisulfite to quench excess iodine.
-
The product can often be isolated by direct filtration and washing with water.
Method 3: C4-Iodination using Molecular Iodine/CAN
This method is particularly useful for the C4-iodination of pyrazoles with electron-withdrawing groups.[1][2]
-
Dissolve the pyrazole derivative (1.0 mmol) in acetonitrile (6 mL).
-
Add ceric ammonium nitrate (1.1 equivalents) and elemental iodine (1.3 equivalents) to the solution.
-
Reflux the reaction mixture overnight.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (15 mL) and wash with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Method 4: C5-Iodination using n-Butyllithium and Iodine
This procedure allows for the specific iodination at the C5 position of the pyrazole ring.[1][6]
-
Dissolve the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in dry THF (5 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.3 equivalents) dropwise with vigorous stirring.
-
After stirring for 10 minutes at -78 °C, add a solution of iodine (1.4 equivalents) in dry THF (3 mL).
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with dichloromethane, wash the organic layer with saturated aqueous sodium thiosulfate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Sonogashira Coupling with Pyrazole Substrates
Welcome to the technical support center for Sonogashira coupling reactions involving pyrazole substrates. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during these crucial synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a failed or low-yielding Sonogashira coupling reaction with a pyrazole substrate?
A1: The primary reasons for failed or low-yielding Sonogashira couplings with pyrazole substrates often revolve around catalyst inhibition, suboptimal reaction conditions, and reagent quality. Pyrazoles, being N-heterocycles, can coordinate with the palladium catalyst, leading to its deactivation.[1] Other common issues include the homocoupling of the terminal alkyne (Glaser coupling), dehalogenation of the pyrazole starting material, and the presence of oxygen or water in the reaction mixture.[1]
Q2: How can I prevent the homocoupling (Glaser coupling) of my terminal alkyne?
A2: Alkyne homocoupling is a significant side reaction, particularly in copper-catalyzed Sonogashira reactions.[1][2] To minimize this, it is crucial to maintain strictly anaerobic conditions by thoroughly degassing the solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen).[1][3] Switching to a copper-free Sonogashira protocol is also a highly effective strategy to prevent homocoupling.[1][3] Additionally, the slow addition of the alkyne to the reaction mixture can favor the desired cross-coupling over homocoupling.[1][3]
Q3: What is the general reactivity order for halides on the pyrazole ring in a Sonogashira coupling?
A3: Similar to other aryl halides, the reactivity order for halopyrazoles in Sonogashira coupling is I > Br > Cl.[4] Iodopyrazoles are the most reactive and can often undergo coupling at room temperature, while bromopyrazoles may require elevated temperatures.[4][5] Chloropyrazoles are the least reactive and typically require more specialized catalytic systems or harsher reaction conditions.[1][6]
Q4: Can I perform a Sonogashira coupling on a pyrazole with a free N-H group?
A4: While possible, a free N-H on the pyrazole ring can complicate the reaction. The acidic proton can react with the base and potentially interfere with the catalytic cycle. It is often advisable to protect the N-H group prior to the coupling reaction to improve yields and reduce side reactions.
Q5: My reaction mixture turned black. What does this indicate?
A5: The formation of a black precipitate, commonly referred to as "palladium black," signifies the decomposition and precipitation of the palladium catalyst.[2][4] This can be triggered by high temperatures, impurities in the reagents or solvent, or an inappropriate choice of solvent.[2][4] Once palladium black has formed, the catalytic activity will be significantly reduced or completely lost.
Troubleshooting Guide
Problem 1: Low or No Conversion to the Desired Product
| Possible Cause | Troubleshooting Action |
| Catalyst Inactivation by Pyrazole | Pyrazoles can act as ligands and poison the palladium catalyst.[1] Consider using bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands, which can promote the desired catalytic cycle and prevent catalyst inhibition.[1][7] |
| Poor Quality of Reagents | Ensure that the solvent and amine base are anhydrous and thoroughly degassed. Oxygen can promote alkyne homocoupling, and water can deactivate the catalyst.[1] Distilling the amine base may resolve the issue.[1] Use fresh, high-purity palladium catalyst and copper (I) iodide. |
| Suboptimal Reaction Temperature | While many Sonogashira reactions proceed at room temperature, less reactive halopyrazoles (especially bromides and chlorides) may require heating to facilitate oxidative addition.[1][4][5] Incrementally increase the temperature, but be aware that excessive heat can lead to catalyst decomposition.[1] |
| Incorrect Choice of Base | The base plays a crucial role in the catalytic cycle. If using an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is not effective, consider screening other bases. For copper-free systems, inorganic bases such as K₂CO₃ or Cs₂CO₃ can be effective.[1] |
Problem 2: Significant Formation of Alkyne Homocoupling Product (Glaser Coupling)
| Possible Cause | Troubleshooting Action |
| Presence of Oxygen | Rigorously degas the reaction mixture using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[1][3] Maintain a positive pressure of inert gas throughout the reaction. |
| Copper(I) Co-catalyst | The copper co-catalyst is often a primary promoter of homocoupling.[1][3] Switch to a copper-free Sonogashira protocol.[1][3] |
| High Alkyne Concentration | Add the terminal alkyne to the reaction mixture slowly via a syringe pump. This maintains a low concentration of the alkyne at any given time, favoring the cross-coupling pathway.[1][3] |
Problem 3: Dehalogenation of the Pyrazole Starting Material
| Possible Cause | Troubleshooting Action |
| Reaction Temperature is Too High | Elevated temperatures can sometimes promote hydrodehalogenation.[1] Try running the reaction at a lower temperature for a longer duration.[1] |
| Choice of Base and Solvent | The base and solvent can influence the extent of dehalogenation. Ensure the use of a dry, aprotic solvent.[1] Consider screening alternative bases, as some may be less prone to inducing this side reaction.[1] |
Quantitative Data Summary
The choice of solvent and base can significantly impact the yield of the Sonogashira coupling. The following tables provide a summary of quantitative data from literature to guide your optimization efforts.
Table 1: Effect of Solvent on Copper-Free Sonogashira Coupling Yield
| Entry | Solvent | Yield (%) |
| 1 | Dichloromethane (DCM) | <50 |
| 2 | Methyl t-butyl ether (MTBE) | <50 |
| 3 | Methanol (MeOH) | <50 |
| 4 | Ethanol (EtOH) | <50 |
| 5 | Tetrahydrofuran (THF) | 62 |
| 6 | 1,4-Dioxane | 74 |
| 7 | Acetonitrile (ACN) | 88 |
| 8 | N,N-Dimethylformamide (DMF) | 95 |
| 9 | N-Methyl-2-pyrrolidone (NMP) | 40 |
| 10 | Water with 3% PTS | Moderate |
| 11 | Dimethyl sulfoxide (DMSO) | 100 |
Reaction conditions: Aryl bromide (0.5 mmol), alkyne (0.8 mmol), catalyst (0.025 mmol), DABCO (1.0 mmol), solvent (2.5 mL) at room temperature for 18 hours. Yields determined by LC/MS.
Table 2: Effect of Base on Copper-Free Sonogashira Coupling Yield in DMSO
| Entry | Base | Yield (%) |
| 1 | None | 0 |
| 2 | Sodium Acetate (NaOAc) | 86 (in 2h) |
| 3 | Cesium Carbonate (Cs₂CO₃) | Ineffective |
| 4 | Tetrabutylammonium Fluoride (TBAF) | Ineffective |
| 5 | Triethylamine (Et₃N) | 80 |
| 6 | Diisopropylethylamine (DIPEA) | 89 |
| 7 | Diisopropylamine ((i-Pr)₂NH) | 100 |
| 8 | 2,2,6,6-Tetramethylpiperidine (TMP) | 100 |
| 9 | Morpholine | 28 |
| 10 | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 29 |
Reaction conditions: 1-bromo-3,5-dimethoxybenzene (0.5 mmol), 3-ethynylpyridine (0.8 mmol), [DTBNpP]Pd(crotyl)Cl catalyst (5 mol %), in DMSO at room temperature for 18 hours. Yield determined by LC/MS.[1]
Experimental Protocols
Protocol 1: Standard Copper-Co-Catalyzed Sonogashira Coupling
This protocol is adapted for the coupling of halo-pyrazoles with terminal alkynes.[8][9]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the iodopyrazole substrate (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.1 eq).[1][8]
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF or THF and an amine base such as triethylamine (Et₃N) or DIPEA (2.0-3.0 eq).[1][8]
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) to the mixture.[1][8]
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) and monitor by TLC or LC-MS.[1][8]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[1][8]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1][8]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is based on a room-temperature coupling using a monoligated palladium precatalyst, which is often beneficial for pyrazole substrates to avoid homocoupling.[1]
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the pyrazole bromide (1.0 eq), a palladium precatalyst such as [DTBNpP]Pd(crotyl)Cl (2.5 mol %), and a stir bar to a vial.[1]
-
Solvent and Reagent Addition: Add anhydrous, degassed DMSO, followed by the base (e.g., 2,2,6,6-tetramethylpiperidine, TMP) (2.0 eq).[1]
-
Alkyne Addition: Add the terminal alkyne (1.5 eq).[1]
-
Reaction: Seal the vial and stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.[1]
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.[1]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.[1]
Visualizations
Caption: General experimental workflow for a Sonogashira coupling reaction.
Caption: Potential catalyst deactivation pathways in the presence of pyrazole substrates.
Caption: A decision tree for troubleshooting failed Sonogashira coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate (CAS 75092-26-1).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective synthetic strategy involves a two-step process: 1) the formation of the pyrazole ring to produce Methyl 1-methyl-1H-pyrazole-5-carboxylate, followed by 2) regioselective iodination at the C4 position. The starting materials for the pyrazole formation are typically a hydrazine derivative and a dicarbonyl compound.
Q2: What are the critical parameters to control during the iodination step?
A2: The regioselectivity of the iodination is crucial. Key parameters to control include the choice of iodinating agent, reaction temperature, and the presence of a base. Using molecular iodine with an oxidizing agent like hydrogen peroxide or ceric ammonium nitrate (CAN) can direct the iodination to the C4 position with high selectivity.[1][2][3] The temperature should be carefully monitored to prevent side reactions.
Q3: What are the expected yield and purity for this synthesis at a larger scale?
A3: While yields can vary depending on the specific conditions and scale, a well-optimized process can be expected to achieve yields of over 85% with a purity of greater than 98% as determined by HPLC.[4] Achieving high purity at a large scale often requires careful optimization of the purification method, such as recrystallization or column chromatography.
Q4: What are the main safety concerns when scaling up this synthesis?
A4: The primary safety concerns involve the handling of iodine and oxidizing agents, as well as the potential for exothermic reactions. Iodine can cause severe skin and eye irritation. When using oxidizing agents, there is a risk of rapid gas evolution and pressure buildup if the reaction is not properly controlled. It is essential to have adequate cooling and venting systems in place for large-scale reactions.
Q5: How can I minimize the formation of impurities during the reaction?
A5: To minimize impurities, it is important to control the reaction conditions precisely. This includes maintaining the optimal temperature, ensuring efficient mixing, and controlling the stoichiometry of the reagents. The formation of regioisomers and over-iodinated products are common side reactions that can be suppressed by careful control of the reaction parameters.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature. - Ensure efficient mixing, especially in large reactors. - Verify the quality and purity of starting materials. |
| Formation of byproducts. | - Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity.[3] - Consider a different synthetic route with higher regioselectivity. | |
| Product loss during workup or purification. | - Optimize extraction and recrystallization solvents and procedures. | |
| Product is an Oil or Low-Melting Solid | Residual solvent. | - Ensure thorough drying under high vacuum, with gentle heating if the compound is thermally stable. |
| Presence of impurities. | - Purify the product using column chromatography. A gradient of ethyl acetate in hexane is a good starting point.[1] - Consider converting the product to a salt for easier crystallization and purification, followed by neutralization.[1] | |
| Multiple Spots on TLC, Indicating Impurities | Unreacted starting materials. | - Co-spot the reaction mixture with the starting materials on a TLC plate to identify them. - Adjust the stoichiometry or reaction time to ensure complete conversion. |
| Formation of regioisomers. | - Optimize the iodination conditions to favor the desired C4 isomer. - Use column chromatography with a carefully selected eluent system for separation.[1] | |
| Colored Impurities in the Final Product | Presence of residual iodine or colored byproducts. | - Treat a solution of the product with a small amount of activated charcoal, followed by filtration through celite.[1] - Wash the organic layer with an aqueous solution of sodium bisulfite or sodium thiosulfate to quench and remove excess iodine.[2] - Recrystallization can also be effective in removing colored impurities.[1] |
| Exothermic Reaction During Iodination | Poor heat dissipation at a larger scale. | - Reduce the rate of addition of the iodinating agent or oxidant. - Increase the solvent volume to improve heat exchange. - Ensure the reactor's cooling system is adequate for the scale of the reaction. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 1-methyl-1H-pyrazole-5-carboxylate
This protocol describes a general procedure for the formation of the pyrazole ring.
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, condenser, and temperature probe, add the starting dicarbonyl compound and a suitable solvent (e.g., methanol).
-
Reagent Addition: Slowly add methylhydrazine to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Protocol 2: Iodination of Methyl 1-methyl-1H-pyrazole-5-carboxylate
This protocol outlines a "green" iodination method using hydrogen peroxide.[3]
-
Reaction Setup: In a well-ventilated fume hood, charge a reactor with Methyl 1-methyl-1H-pyrazole-5-carboxylate and water.
-
Reagent Addition: Add molecular iodine (I₂) to the suspension.
-
Iodination: Slowly add an aqueous solution of hydrogen peroxide (H₂O₂) dropwise to the stirred mixture, maintaining the temperature between 70-100°C.[4]
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed. Reaction times can range from 1 to 12 hours.[4]
-
Workup: After the reaction is complete, cool the mixture. If a solid precipitates, it can be collected by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Quenching: Wash the organic layer with a 5% aqueous solution of sodium bisulfite to remove any unreacted iodine, followed by a brine wash.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield this compound.
Quantitative Data Summary
| Parameter | Synthesis of Pyrazole Carboxylate | Iodination Step |
| Typical Solvents | Methanol, Ethanol | Water, Dichloromethane |
| Reaction Temperature | Room Temperature to Reflux | 70-100°C |
| Reaction Time | 2-16 hours | 1-12 hours |
| Typical Yield | > 90% | > 85% |
| Purity (Post-Purification) | > 98% | > 98% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Managing Exothermic Reactions in Pyrazole Iodination
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on managing the thermal hazards associated with the iodination of pyrazoles. The following troubleshooting guides and FAQs address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of exothermic events during pyrazole iodination?
A1: Exothermic events in pyrazole iodination are typically caused by several factors:
-
Reagent Reactivity: The use of highly reactive reagents is a primary driver. This includes strong bases like n-butyllithium (n-BuLi) for deprotonation, which is a highly exothermic acid-base reaction, and strong oxidizing agents like ceric ammonium nitrate (CAN) or hydrogen peroxide (H₂O₂), which are used to generate the electrophilic iodine species.[1][2]
-
Reaction Mechanism: The iodination reaction itself, being an electrophilic aromatic substitution, releases heat. The rate of heat generation can be significant, especially with highly activated pyrazole rings.[3][4]
-
Acid Formation: Some methods generate acidic byproducts, such as the formation of HCl when using iodine monochloride (ICl). The subsequent neutralization of this acid with a base can also contribute to the overall heat output.[5][6][7]
-
Scale-Up Effects: The rate of heat generation increases with the volume of the reaction, while the ability to dissipate that heat through the reactor walls decreases. This makes thermal management more challenging during scale-up.
Q2: My reaction is showing a rapid, unexpected temperature increase. What is happening and what should I do?
A2: A rapid temperature increase indicates that the rate of heat generation is exceeding the rate of heat removal, a condition that could lead to a runaway reaction.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reagents.
-
Enhance Cooling: Ensure your cooling bath is at the target temperature and has sufficient volume. Add more coolant (e.g., dry ice to an acetone bath) if necessary.
-
Increase Stirring: Ensure vigorous stirring to improve heat transfer to the cooling medium and prevent localized hot spots.
-
Prepare for Quenching: If the temperature continues to rise uncontrollably, be prepared to quench the reaction by adding a pre-chilled, appropriate quenching agent as outlined in your safety protocol.
This situation often arises from an addition rate that is too fast or inadequate cooling.
Q3: Which pyrazole iodination methods have a higher risk of exothermicity?
A3: Methods involving strong organometallic bases or potent oxidizing agents carry a higher intrinsic risk.
-
High Risk: The use of n-BuLi followed by iodine for C5-iodination is highly exothermic due to the initial deprotonation step. This reaction requires cryogenic temperatures (e.g., -78 °C) for control.[1][2]
-
Moderate Risk: Methods using oxidizing agents like Ceric Ammonium Nitrate (CAN) or hydrogen peroxide with elemental iodine can be exothermic and may require cooling and controlled addition, especially on a larger scale.[2][3][8] Refluxing conditions, as sometimes used with the I₂/CAN method, indicate that the reaction requires energy to proceed but the initial mixing could still be exothermic.[2][3]
-
Lower Risk: Iodination with N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) at room temperature is generally less aggressive. However, the ICl method can generate HCl, and its neutralization can produce heat, requiring the addition of a base like lithium carbonate.[5][6][7]
Troubleshooting Guides
Issue 1: Difficulty Maintaining Low Temperature During Reagent Addition
| Potential Cause | Recommended Solution |
| Reagent addition is too fast. | Reduce the rate of addition. Use a syringe pump for precise, slow, and continuous addition of the limiting reagent. |
| Inadequate cooling bath. | Ensure the cooling bath has a large enough volume relative to the reaction flask and is maintained at the correct temperature (e.g., -78 °C for n-BuLi reactions).[1] A dry ice/acetone or liquid nitrogen/ethyl acetate bath is recommended for very low temperatures. |
| Poor heat transfer. | Use a reaction vessel with a high surface-area-to-volume ratio. Ensure the flask is sufficiently immersed in the cooling bath. Use an overhead stirrer for viscous mixtures to ensure efficient mixing. |
| Highly concentrated reagents. | Dilute the reagent being added with an appropriate anhydrous solvent. This increases the total volume to be added but lowers the instantaneous heat release. |
Issue 2: Reaction Over-shoots Target Temperature After Addition is Complete
| Potential Cause | Recommended Solution |
| Accumulation of unreacted reagents. | This is a critical safety issue. If reagents are added faster than they react at low temperatures, they can accumulate and then react rapidly as the mixture warms, leading to a dangerous exotherm. Solution: Add reagents more slowly, ensure efficient stirring, and consider a slightly higher initial temperature if the reaction is known to be sluggish at the set point. Always monitor the temperature closely. |
| Insufficient cooling capacity. | The cooling system may be unable to handle the total heat evolved by the reaction. Solution: For larger-scale reactions, consider using a cryostat or a jacketed reactor with a circulating coolant for more robust temperature control. |
| Delayed reaction initiation. | An induction period may exist, causing reagents to build up before the reaction begins. Solution: Ensure all reagents and catalysts are active. Consider adding a small portion of the reagent first and waiting to observe a controlled temperature rise before proceeding with the remainder of the addition. |
Comparative Summary of Iodination Methods and Thermal Risk
The following table summarizes common iodination protocols with a focus on thermal management.
| Method / Reagents | Typical Temperature | Exothermic Risk | Control Measures & Notes | Typical Yield (%) |
| n-BuLi / I₂ | -78 °C | High | Requires cryogenic cooling (dry ice/acetone bath). Slow, dropwise addition of n-BuLi is critical. Performed under an inert atmosphere.[1][2] | Varies |
| I₂ / CAN | Room Temp to Reflux | Moderate | Slow addition of CAN solution is recommended.[9] Cooling may be needed for initial mixing, especially on a larger scale. Refluxing may be required to drive the reaction to completion.[2][3] | Varies |
| I₂ / H₂O₂ | Room Temperature | Moderate | A green method using water as a solvent.[1][8] Dropwise addition of H₂O₂ is necessary to control the reaction rate and temperature.[1] | 63 - 100%[1] |
| ICl / Li₂CO₃ | Room Temperature | Low to Moderate | The addition of a base like Li₂CO₃ is crucial to neutralize the HCl formed, which can itself be an exothermic process.[5][6][7] | Up to 95%[5] |
| NIS / Acid Catalyst | Room Temp to 80 °C | Low | Generally proceeds smoothly. Heating may be required, indicating the reaction is not aggressively exothermic.[2][3] | Varies |
Experimental Protocols with Safety Notes
Protocol 1: C5-Iodination using n-Butyllithium and Iodine [1][2]
This method allows for the specific iodination at the C5 position.
-
Materials:
-
1-Aryl-3-CF₃-1H-pyrazole (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (8 mL)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.3 equiv.)
-
Iodine (I₂, 1.4 equiv.)
-
-
Methodology:
-
Dissolve the pyrazole derivative (1.0 mmol) in dry THF (5 mL) in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon).
-
Equip the flask with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
[CRITICAL STEP] Add n-BuLi (1.3 equiv.) dropwise via syringe or dropping funnel over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 10 minutes.
-
Add a solution of iodine (1.4 equiv.) in dry THF (3 mL) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir until complete (monitor by TLC).
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride.
-
Proceed with standard aqueous workup and purification.
-
-
Safety Note: The addition of n-BuLi is highly exothermic and pyrophoric. Strict adherence to low temperature and slow, controlled addition is essential to prevent a runaway reaction.
Protocol 2: C4-Iodination using Ceric Ammonium Nitrate (CAN) and Iodine [2][3][9]
This method is effective for the C4-iodination of pyrazoles, especially those with electron-withdrawing groups.
-
Materials:
-
1-Aryl-3-trifluoromethylpyrazole (1.0 mmol)
-
Acetonitrile (6 mL)
-
Elemental iodine (I₂, 1.3 equiv.)
-
Ceric Ammonium Nitrate (CAN) (1.1 equiv.)
-
-
Methodology:
-
To a solution of the pyrazole (1.0 mmol) in acetonitrile (6 mL), add elemental iodine (1.3 equiv.).
-
[EXOTHERM WARNING] Slowly add a solution of CAN (1.1 equiv.) in the same solvent. Monitor for any initial temperature rise and apply external cooling (e.g., an ice-water bath) if necessary.
-
Stir the reaction mixture. Depending on the substrate, the reaction may proceed at room temperature or require heating to reflux overnight for completion.[2][3][9]
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Proceed with standard aqueous workup and purification.
-
-
Safety Note: The reaction between iodine and the oxidizing agent (CAN) generates the active iodinating species and can be exothermic. Controlled addition and monitoring are important, especially when scaling up.
Visual Guides and Workflows
The following diagrams illustrate key workflows and decision-making processes for managing exothermic pyrazole iodination reactions.
Caption: General workflow for safely managing potentially exothermic iodination reactions.
Caption: Troubleshooting logic for responding to a thermal runaway event.
Caption: Reaction pathway highlighting key exothermic steps in pyrazole iodination.
References
- 1. benchchem.com [benchchem.com]
- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics and mechanism of iodination of 1-methylpyrazole [vtechworks.lib.vt.edu]
- 5. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 6. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
byproduct formation in the synthesis of 4-arylpyrazoles
Welcome to the Technical Support Center for the synthesis of 4-arylpyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 4-arylpyrazoles?
A1: The most prevalent methods for synthesizing 4-arylpyrazoles include the Knorr pyrazole synthesis and the reaction of chalcones with hydrazine derivatives. The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, while the chalcone route utilizes the reaction of an α,β-unsaturated ketone (chalcone) with a hydrazine, often followed by an oxidation step. Multicomponent reactions have also been developed for the efficient synthesis of these compounds.
Q2: I am getting a mixture of regioisomers in my Knorr synthesis. How can I improve the regioselectivity?
A2: The formation of regioisomers is a common issue in the Knorr synthesis when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the hydrazine, as well as the reaction conditions. To improve regioselectivity, consider the following:
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Solvent and Temperature: The polarity of the solvent and the reaction temperature can influence which carbonyl group of the 1,3-dicarbonyl is preferentially attacked by the hydrazine. It is recommended to screen different solvents (e.g., ethanol, acetic acid, toluene) and temperatures to optimize for the desired regioisomer.
-
pH Control: The pH of the reaction medium can affect the rate of the initial condensation and the subsequent cyclization, thereby influencing the product ratio. The use of acidic or basic catalysts can be fine-tuned to favor one isomer over the other.
-
Starting Material Modification: If possible, modifying the substituents on the 1,3-dicarbonyl to create a greater steric or electronic bias can direct the reaction towards a single regioisomer.
Q3: My reaction starting from a chalcone is not going to completion, and I see a significant amount of an intermediate. What is this intermediate and how can I drive the reaction to the final product?
A3: In the synthesis of 4-arylpyrazoles from chalcones and hydrazine, the reaction proceeds through a pyrazoline intermediate. This intermediate needs to be oxidized to form the final aromatic pyrazole. If you are isolating a significant amount of this intermediate, it indicates that the oxidation step is incomplete.
To drive the reaction to completion, you can:
-
Introduce an Oxidizing Agent: Common oxidizing agents for this step include air (oxygen), iodine, or N-bromosuccinimide (NBS). Bubbling air through the reaction mixture or performing the reaction open to the atmosphere can be effective.
-
Increase Reaction Temperature and Time: Higher temperatures and longer reaction times can promote the oxidation of the pyrazoline.
-
Change the Solvent: Solvents like dimethyl sulfoxide (DMSO) can facilitate the oxidation at elevated temperatures.
Q4: I am observing an unexpected byproduct with a higher molecular weight than my desired 4-arylpyrazole. What could it be?
A4: An unexpected byproduct with a higher molecular weight could be a Michael adduct. This can occur if a nucleophile present in the reaction mixture (such as another molecule of the pyrazole product or a starting material) undergoes a Michael addition to the α,β-unsaturated system of the starting chalcone. This is more likely to occur under basic conditions. To minimize the formation of Michael adducts, you can try:
-
Controlling Stoichiometry: Use a precise 1:1 stoichiometry of the chalcone and hydrazine.
-
Optimizing Base Concentration: If a base is used, screen different bases and their concentrations to find conditions that favor the cyclization over the Michael addition.
-
Lowering the Reaction Temperature: Michael additions can sometimes be suppressed at lower temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solutions |
| Low yield of the desired 4-arylpyrazole | Incomplete reaction, formation of byproducts (regioisomers, pyrazolines, Michael adducts), or decomposition of starting materials or product. | - Monitor the reaction progress by TLC or LC-MS to ensure completion.- Optimize reaction conditions (temperature, solvent, catalyst) to minimize byproduct formation (see FAQs).- Ensure the purity of starting materials. |
| Presence of unreacted starting materials | Insufficient reaction time or temperature, or deactivation of the catalyst. | - Increase the reaction time and/or temperature.- Check the quality and amount of the catalyst. |
| Formation of a complex mixture of products | Multiple side reactions occurring simultaneously. | - Re-evaluate the reaction conditions. A lower temperature might increase selectivity.- Consider a different synthetic route with fewer potential side reactions. |
| Difficulty in purifying the product | The product and byproducts have similar polarities. | - Try different solvent systems for column chromatography.- Recrystallization from a suitable solvent might help in isolating the pure product. |
Data Presentation: Byproduct Formation in 4-Arylpyrazole Synthesis
The following table summarizes potential byproducts and the reaction conditions that may influence their formation.
| Synthetic Route | Desired Product | Common Byproduct(s) | Factors Influencing Byproduct Formation |
| Knorr Synthesis | 4-Aryl-1,3,5-substituted pyrazole | Regioisomeric pyrazole | - Nature of substituents on the unsymmetrical 1,3-dicarbonyl- Reaction solvent and temperature- pH of the reaction medium |
| Chalcone Route | 4-Aryl-1,3,5-substituted pyrazole | Pyrazoline intermediate | - Incomplete oxidation- Lack of an oxidizing agent |
| Chalcone Route | 4-Aryl-1,3,5-substituted pyrazole | Michael adduct | - Basic reaction conditions- Non-stoichiometric amounts of reactants |
Experimental Protocols
Protocol 1: Synthesis of a 4-Aryl-1,5-diphenyl-1H-pyrazole from a Chalcone
Materials:
-
1,3-Diphenyl-2-propen-1-one (Chalcone)
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1 equivalent) in ethanol.
-
Add phenylhydrazine (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 4-aryl-1,5-diphenyl-1H-pyrazole.
Protocol 2: Purification of 4-Arylpyrazole from Pyrazoline Byproduct
Procedure:
-
Dissolve the crude product mixture (containing both pyrazole and pyrazoline) in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent such as N-bromosuccinimide (NBS) (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the conversion of the pyrazoline to the pyrazole by TLC.
-
Once the oxidation is complete, wash the reaction mixture with a saturated solution of sodium thiosulfate to quench the excess NBS, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
Caption: Byproduct formation pathways in the synthesis of 4-arylpyrazoles from chalcones.
Caption: A logical workflow for troubleshooting the synthesis of 4-arylpyrazoles.
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The following sections detail the experimental protocols and expected data for various analytical techniques, offering a framework for researchers to select the most appropriate methods for their specific needs.
Introduction
This compound is a substituted pyrazole derivative. The structural confirmation and purity assessment of this compound are critical for its application in synthesis and drug development. This guide compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Elemental Analysis for its characterization.
Data Presentation: A Comparative Summary
The following table summarizes the expected quantitative data from various analytical techniques for this compound. These values are predicted based on data from structurally similar compounds and general principles of spectroscopy and chromatography.
| Analytical Technique | Parameter | Expected Value/Range for this compound | Alternative Methods & Comparison |
| ¹H NMR | Chemical Shift (δ) | H3: ~7.5-8.0 ppm (s) N-CH₃: ~3.8-4.2 ppm (s) O-CH₃: ~3.7-4.0 ppm (s) | ¹³C NMR: Provides information on the carbon skeleton. COSY/HSQC/HMBC: 2D NMR techniques for unambiguous assignment of protons and carbons. |
| ¹³C NMR | Chemical Shift (δ) | C=O: ~160-165 ppm C5: ~140-145 ppm C3: ~135-140 ppm C4 (C-I): ~70-80 ppm N-CH₃: ~35-40 ppm O-CH₃: ~50-55 ppm | DEPT-135/90: Differentiates between CH, CH₂, and CH₃ groups. |
| Mass Spectrometry | Molecular Ion (m/z) | [M]⁺: 280.96 [M+H]⁺: 281.97 | High-Resolution MS (HRMS): Provides exact mass for elemental composition determination. GC-MS vs. LC-MS: Choice depends on volatility and thermal stability. |
| FTIR Spectroscopy | Wavenumber (cm⁻¹) | C=O Stretch (Ester): ~1710-1730 C=N Stretch (Pyrazole Ring): ~1500-1600 C-H Stretch (Alkyl): ~2850-3000 C-I Stretch: ~500-600 | Raman Spectroscopy: Complementary vibrational technique, particularly for symmetric bonds. |
| Reverse-Phase HPLC | Retention Time (t_R_) | Dependent on column, mobile phase, and flow rate. Expected to be well-retained on a C18 column with a methanol/water or acetonitrile/water mobile phase. | Normal-Phase HPLC: For separation of polar compounds. Gas Chromatography (GC): Suitable if the compound is volatile and thermally stable. |
| Elemental Analysis | % Composition | C: 25.74% H: 2.52% I: 45.31% N: 10.00% O: 11.42% | HRMS: Provides a more precise determination of the elemental formula. |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern to confirm the molecular formula.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ESI source and acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
EI-MS: Introduce the sample (if sufficiently volatile) into the ion source. The resulting spectrum will show the molecular ion [M]⁺ and characteristic fragment ions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or KBr pellet first, then the sample spectrum.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compound and quantify it.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B) is commonly used for pyrazole derivatives. For example, a gradient from 20% B to 80% B over 20 minutes.[1] The mobile phase can be acidified with 0.1% trifluoroacetic acid or formic acid to improve peak shape.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.
Elemental Analysis
Objective: To determine the elemental composition of the compound.
Methodology:
-
Instrumentation: A CHN analyzer.
-
Sample Preparation: A precisely weighed amount of the dry, pure sample is required.
-
Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantified to determine the percentage of carbon, hydrogen, and nitrogen. Halogen content is determined by separate methods, often involving titration after combustion.
Mandatory Visualizations
The following diagrams illustrate the general workflow for characterizing a novel compound and a decision-making process for selecting the appropriate analytical method.
Caption: General workflow for the synthesis, purification, and characterization of a chemical compound.
Caption: Decision tree for selecting an appropriate analytical method based on the research question.
References
Comparative Guide to Purity Analysis of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate
This guide provides a comparative overview of analytical methodologies for determining the purity of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate, a key intermediate in pharmaceutical and agrochemical research.[1] The primary focus is on High-Performance Liquid Chromatography (HPLC), with a discussion of alternative techniques. This document is intended for researchers, scientists, and professionals in drug development.
High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and reliable technique for assessing the purity of pharmaceutical ingredients by separating the main compound from process-related impurities and degradation products.[2] For pyrazole derivatives, Reverse-Phase HPLC (RP-HPLC) is a commonly employed method.[3][4]
The following protocol is a recommended starting point for the purity analysis of this compound, based on methods validated for similar pyrazole derivatives.[3][4]
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: MethanolGradient: 20:80 (A:B) isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 206 nm |
| Injection Volume | 5.0 µL |
| Column Temperature | 25 ± 2°C |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of Methanol. Further dilute to a concentration range of 50-150 µg/mL with the mobile phase. |
-
Reagent and Sample Preparation:
-
Prepare the mobile phase by mixing 0.1% TFA in water and methanol in the specified ratio. Degas the mobile phase before use.
-
Accurately weigh and dissolve the this compound reference standard and test samples in methanol to obtain stock solutions.
-
Further dilute the stock solutions with the mobile phase to fall within the linear range of the detector (e.g., 50, 80, 100, 120, and 150 µg/mL).[3]
-
-
Instrumentation and Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak areas.
-
-
Data Analysis:
-
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Method validation should be performed in accordance with ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness.[4]
-
During the synthesis of pyrazoles, several impurities can arise, including unreacted starting materials, regioisomers, and byproducts from side reactions.[2] For this compound, potential impurities could include regioisomers formed during N-alkylation of the pyrazole ring.
Alternative Analytical Methods
While HPLC is the gold standard for purity determination, other techniques can provide complementary information.
Table 2: Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Excellent for structural elucidation and identification of impurities. Quantitative NMR (qNMR) can be used for purity assessment without a reference standard for the impurity. | Lower sensitivity compared to HPLC. Requires more complex data interpretation. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and selectivity. Can be coupled with HPLC (LC-MS) or GC (GC-MS) for enhanced identification of impurities. | Purity determination requires careful validation and may be less precise than HPLC with UV detection for major components. |
Method Selection and Workflow
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative purity data, structural confirmation of impurities, or high-throughput screening.
Caption: Experimental workflow for HPLC purity analysis.
References
A Comparative Analysis of Reactivity: Methyl 4-iodo- vs. 4-bromo-1-methyl-1H-pyrazole-5-carboxylate in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount in the synthesis of novel chemical entities. This guide provides an objective comparison of the reactivity of two key pyrazole intermediates, Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate and Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate, in the context of palladium-catalyzed cross-coupling reactions. The information presented is supported by established chemical principles and representative experimental data to facilitate informed decision-making in synthetic chemistry.
The fundamental difference in reactivity between this compound and its bromo-analog lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond.[1][2] This disparity in bond dissociation energy directly influences the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to a low-valent palladium catalyst.[1][3] The weaker C-I bond undergoes this oxidative addition more readily, generally leading to faster reaction rates, higher yields, and the ability to employ milder reaction conditions.[1][2] Consequently, the general order of reactivity for halopyrazoles in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[4][5]
While this compound is typically the more reactive substrate, it can also be more susceptible to side reactions such as dehalogenation.[5] In contrast, Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate offers a good balance of reactivity and stability.[5] The choice between the iodo and bromo derivatives often represents a trade-off between reactivity, selectivity, and cost.[1]
Quantitative Reactivity Comparison
| Parameter | This compound | Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate |
| Reaction Time | 2 - 6 hours | 8 - 18 hours |
| Typical Yield | 85 - 95% | 75 - 90% |
| Reaction Temperature | Room Temperature to 80 °C | 80 - 120 °C |
| Catalyst Loading | Lower (e.g., 1-2 mol%) | Higher (e.g., 2-5 mol%) |
Experimental Protocols
Below are detailed methodologies for two common and pivotal cross-coupling reactions, the Suzuki-Miyaura and Sonogashira couplings, which are frequently employed for the functionalization of halopyrazoles.
Suzuki-Miyaura Coupling Protocol
This reaction is a versatile method for the formation of carbon-carbon bonds between the pyrazole core and various aryl or vinyl groups.
-
Reaction Setup : In a clean, dry Schlenk flask, combine Methyl 4-halo-1-methyl-1H-pyrazole-5-carboxylate (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Solvent Addition : Add a degassed solvent mixture, commonly 1,4-dioxane and water (in a 4:1 ratio).
-
Degassing : Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen) to remove any dissolved oxygen.
-
Heating : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Sonogashira Coupling Protocol
The Sonogashira coupling is a reliable method for the synthesis of substituted alkynes through the reaction of the halopyrazole with a terminal alkyne.[4]
-
Reaction Setup : To a stirred solution of Methyl 4-halo-1-methyl-1H-pyrazole-5-carboxylate (1.0 equiv.) in a suitable solvent such as triethylamine or a mixture of DMF and triethylamine, add the terminal alkyne (1.2 equiv.), a palladium catalyst like PdCl₂(PPh₃)₂ (2 mol%), and a copper(I) co-catalyst, typically CuI (4 mol%).[4]
-
Inert Atmosphere : The reaction is carried out under an inert atmosphere (argon or nitrogen).[4]
-
Reaction Conditions : The reaction is typically stirred at room temperature, although gentle heating may be required for less reactive substrates.[4]
-
Monitoring : The progress of the reaction is monitored by TLC.
-
Work-up : Once the starting material is consumed, the reaction mixture is filtered to remove the catalyst and the solvent is evaporated under reduced pressure.
-
Purification : The resulting residue is purified by column chromatography to yield the desired alkynyl-substituted pyrazole.[4]
Visualization of Reaction Mechanisms
To further elucidate the processes discussed, the following diagrams illustrate the catalytic cycle of a Suzuki-Miyaura cross-coupling reaction and a logical workflow for selecting the appropriate halopyrazole.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for selecting the appropriate halopyrazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Cross-Coupling Methods for Iodopyrazoles: Yields and Protocols
For researchers, scientists, and drug development professionals, the efficient functionalization of the pyrazole core is a critical step in the synthesis of a vast array of therapeutic agents. Iodopyrazoles serve as versatile precursors for carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bond formation through various cross-coupling reactions. This guide provides an objective comparison of the yields and methodologies of the most common cross-coupling methods for iodopyrazoles, supported by experimental data to inform synthetic strategy.
The choice of cross-coupling methodology for the functionalization of iodopyrazoles is dictated by the desired bond formation, the nature of the coupling partners, and the overall desired balance between reaction rate and yield. While 4-iodopyrazole is generally more reactive than its bromo- and chloro-analogs due to the lower carbon-iodine bond strength, this enhanced reactivity can sometimes lead to side reactions, such as dehalogenation, particularly in Suzuki-Miyaura couplings.[1]
This guide focuses on a comparative analysis of several key palladium- and copper-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig, as well as copper-catalyzed C-O bond formation.
Yield Comparison of Cross-Coupling Reactions of Iodopyrazoles
| Cross-Coupling Method | Iodopyrazole Substrate | Coupling Partner | Catalyst System | Solvent | Yield (%) | Reference |
| Suzuki-Miyaura | 1-Aryl-4-iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | THF/H₂O | 56 | [2] |
| Stille | 4-Iodo-1H-pyrazole | (Tributylstannyl)pyridine | Pd(PPh₃)₄ | Toluene | ~70-80* | [3][4] |
| Sonogashira | 1,3-Disubstituted-5-chloro-4-iodopyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | DMF | Good | [5] |
| Sonogashira | Substituted 3-iodopyrazoles | Phenylacetylene | Not specified | Not specified | 58-87 | [6] |
| Heck | 1-Trityl-4-iodopyrazole | Methyl acrylate | Pd(OAc)₂ / P(OEt)₃ / Et₃N | DMF | 95 | [7] |
| Heck | 1-Trityl-4-iodopyrazole | tert-Butyl acrylate | Pd(OAc)₂ / P(OEt)₃ / Et₃N | DMF | 90 | [7] |
| Heck | 1-Trityl-4-iodopyrazole | Methyl vinyl ketone | Pd(OAc)₂ / P(OEt)₃ / Et₃N | DMF | 85 | [7] |
| Buchwald-Hartwig (Pd-catalyzed) | 4-Iodopyrazole | Pyrrolidine | Pd(dba)₂ / tBuDavePhos | Toluene | Low | [1] |
| Buchwald-Hartwig (Cu-catalyzed) | 4-Iodopyrazole | Pyrrolidine | CuI / ligand | Toluene | 43 | [1] |
| Buchwald-Hartwig (Cu-catalyzed) | 4-Iodopyrazole | Alkylamine with β-H | CuI / ligand | Toluene | ~70 | [1] |
| Copper-Catalyzed C-O Coupling | 4-Iodo-1H-1-tritylpyrazole | Allyl alcohol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline / tBuOK | Allyl alcohol | 66 | [8] |
| Copper-Catalyzed C-O Coupling | 4-Iodo-1H-1-tritylpyrazole | Methanol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline / tBuOK | Methanol | 76 | [8] |
| Copper-Catalyzed C-O Coupling | 4-Iodo-1H-1-tritylpyrazole | Ethanol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline / tBuOK | Ethanol | 61 | [8] |
*Yields for Stille couplings of iodopyrazoles are not widely reported with specific percentages. The indicated range is an estimation based on the general efficiency of the Stille reaction for aryl iodides.[3][4]
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates.
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an iodopyrazole with an arylboronic acid.
Materials:
-
4-Iodopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
To a reaction vessel, add the 4-iodopyrazole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s).
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Stille Coupling
This protocol outlines a general procedure for the Stille coupling of an iodopyrazole with an organostannane.
Materials:
-
4-Iodopyrazole derivative (1.0 equiv)
-
Organostannane (e.g., tributylstannyl derivative, 1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Optional: Copper(I) iodide (CuI) as a co-catalyst
-
Solvent (e.g., Toluene, DMF, THF)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the 4-iodopyrazole and organostannane in the solvent.
-
Add the palladium catalyst (and CuI if used).
-
Heat the reaction mixture to the required temperature (often reflux).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
The crude product is often purified by column chromatography. Due to the toxicity of organotin byproducts, careful handling and purification are essential.
Sonogashira Coupling
This protocol details a general procedure for the Sonogashira coupling of an iodopyrazole with a terminal alkyne.
Materials:
-
4-Iodopyrazole derivative (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2.0-3.0 equiv)
-
Solvent (e.g., DMF, THF)
Procedure:
-
To a degassed solution of the 4-iodopyrazole and terminal alkyne in the chosen solvent, add the palladium catalyst, CuI, and the amine base.
-
Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 50-80 °C).
-
Monitor the reaction until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the product by column chromatography.[5]
Heck Coupling
This protocol provides a general method for the Heck-Mizoroki reaction of a 1-protected 4-iodopyrazole with an alkene.
Materials:
-
1-Protected-4-iodopyrazole (e.g., 1-Trityl-4-iodopyrazole, 1.0 equiv)
-
Alkene (e.g., methyl acrylate, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., P(OEt)₃, 4-10 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Solvent (e.g., DMF)
Procedure:
-
In a reaction vessel, combine the 1-protected-4-iodopyrazole, palladium catalyst, ligand, and base.
-
Add the degassed solvent and then the alkene.
-
Heat the reaction mixture under an inert atmosphere (e.g., 100 °C).
-
Monitor the reaction's progress.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water.
-
Dry the organic phase, concentrate, and purify the residue by column chromatography to yield the 4-alkenylpyrazole.[7]
Buchwald-Hartwig Amination (Copper-Catalyzed)
This protocol is suitable for the coupling of 4-iodopyrazoles with alkylamines that possess β-hydrogens.
Materials:
-
4-Iodopyrazole derivative (1.0 equiv)
-
Alkylamine (1.5-2.0 equiv)
-
Copper(I) iodide (CuI, 10-20 mol%)
-
Ligand (e.g., 2-isobutyrylcyclohexanone, 20-40 mol%)
-
Base (e.g., Potassium tert-butoxide (KOtBu), 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, DMF)
Procedure:
-
In a Schlenk tube, combine the 4-iodopyrazole, CuI, ligand, and base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent and the alkylamine.
-
Heat the sealed tube with stirring (typically 100-120 °C).
-
Monitor the reaction progress.
-
After cooling, dilute the mixture with an organic solvent and wash with water.
-
Dry, concentrate, and purify the product by column chromatography.[1]
Copper-Catalyzed C-O Coupling
This protocol outlines the direct 4-alkoxylation of a 4-iodopyrazole with an alcohol.
Materials:
-
4-Iodopyrazole derivative (1.0 equiv)
-
Alcohol (used as solvent or in excess)
-
Copper(I) iodide (CuI, 20 mol%)
-
Ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline, 20 mol%)
-
Base (e.g., Potassium tert-butoxide (tBuOK), 2.0 equiv)
Procedure:
-
To a microwave vial, add the 4-iodopyrazole, CuI, ligand, and base.
-
Add the alcohol.
-
Seal the vial and heat under microwave irradiation (e.g., 130 °C for 1 hour).
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.[8]
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of these synthetic transformations, the following diagrams illustrate a general cross-coupling workflow and the logical relationships between the different methods.
Caption: A generalized experimental workflow for cross-coupling reactions of iodopyrazoles.
Caption: A decision-making diagram for selecting a suitable cross-coupling method based on the desired bond formation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Stille couplings catalytic in tin: the "Sn-O" approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. Palladium-catalyzed Stille cross-couplings of sulfonyl chlorides and organostannanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Stille coupling via C–N bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Palladium-Catalyzed Reactivity of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate in key palladium-catalyzed cross-coupling reactions. Due to a lack of extensive research specifically on this molecule, this guide draws comparisons from closely related 4-iodo-pyrazole analogues to provide valuable insights into its expected reactivity and performance against other alternatives.
The pyrazole motif is a cornerstone in medicinal chemistry, and the ability to functionalize it through robust and versatile palladium-catalyzed reactions is crucial for the synthesis of novel therapeutic agents. This compound offers a key building block for such endeavors, with the iodo-substituent providing a highly reactive site for cross-coupling.
Comparative Performance in Palladium-Catalyzed Reactions
The reactivity of halo-pyrazoles in palladium-catalyzed cross-coupling reactions generally follows the trend of bond strength: C-I < C-Br < C-Cl. Consequently, iodo-pyrazoles are typically the most reactive substrates, allowing for milder reaction conditions and lower catalyst loadings. However, they can also be more susceptible to side reactions such as dehalogenation.
The following tables summarize quantitative data for palladium-catalyzed reactions with 4-iodo-pyrazoles, offering a benchmark for the expected performance of this compound.
Table 1: Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-1H-pyrazole with Various Boronic Acids
| Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 | 5-12 | 95 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 | 5-12 | 92 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 | 5-12 | 90 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 | 5-12 | 88 |
Data extracted from a representative microwave-assisted Suzuki coupling protocol for 4-iodo-1-methyl-1H-pyrazole.
Table 2: Heck-Mizoroki Reaction of 1-Protected 4-Iodo-1H-pyrazoles with Alkenes
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyl acrylate | Pd(OAc)₂ (2) | P(OEt)₃ (4) | Et₃N | DMF | 100 | 12 | 95 |
| Styrene | Pd(OAc)₂ (2) | P(OEt)₃ (4) | Et₃N | DMF | 100 | 12 | 85 |
| Acrylonitrile | Pd(OAc)₂ (2) | P(OEt)₃ (4) | Et₃N | DMF | 100 | 12 | 78 |
Data represents typical conditions for the Heck-Mizoroki reaction with N-protected 4-iodo-pyrazoles.
Table 3: Sonogashira Coupling of 4-Iodo-pyrazoles with Terminal Alkynes
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | RT | 6 | 92 |
| 1-Heptyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | RT | 6 | 88 |
| 3-Hydroxy-3-methyl-1-butyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | RT | 6 | 85 |
Representative data for the Sonogashira coupling of N-protected 4-iodo-pyrazoles.
Table 4: Buchwald-Hartwig Amination of 4-Halo-pyrazoles
| Halogen | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodo | Morpholine | Pd₂(dba)₃ (5) | XPhos (10) | NaOtBu | Toluene | 100 | 18 | High |
| Bromo | Morpholine | Pd₂(dba)₃ (5) | XPhos (10) | NaOtBu | Toluene | 100 | 18 | High |
| Iodo | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 24 | 85-95 |
| Bromo | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 24 | 80-90 |
Comparative data for the Buchwald-Hartwig amination of 4-halo-pyrazoles, highlighting the high reactivity of the iodo-derivative.
Mechanistic Pathways and Experimental Workflows
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, with this compound as the substrate.
Experimental Protocols
The following are generalized experimental protocols for key palladium-catalyzed cross-coupling reactions. These should be adapted based on the specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling (Microwave-Assisted)
-
Materials: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), Cs₂CO₃ (2.5 equiv), 1,2-Dimethoxyethane (DME), Water.
-
Procedure:
-
To a microwave vial, add the iodo-pyrazole, arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add DME and water (typically in a 3:1 to 5:1 ratio).
-
Seal the vial and purge with an inert gas (e.g., Argon).
-
Place the vial in a microwave reactor and heat to 90-120 °C for 5-20 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
General Protocol for Heck-Mizoroki Reaction
-
Materials: this compound (1.0 equiv), Alkene (1.5 equiv), Pd(OAc)₂ (2 mol%), Ligand (e.g., P(OEt)₃, 4 mol%), Base (e.g., Et₃N, 2.0 equiv), Anhydrous DMF.
-
Procedure:
-
To a Schlenk flask, add the iodo-pyrazole, Pd(OAc)₂, and ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, the base, and the alkene via syringe.
-
Heat the reaction mixture to 80-120 °C for 4-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
General Protocol for Sonogashira Coupling
-
Materials: this compound (1.0 equiv), Terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), Base (e.g., Et₃N or DIPEA, 3.0 equiv), Anhydrous THF or DMF.
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the iodo-pyrazole, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat to 40-60 °C for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite.
-
Dilute the filtrate with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
General Protocol for Buchwald-Hartwig Amination
-
Materials: this compound (1.0 equiv), Amine (1.2 equiv), Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), Ligand (e.g., XPhos or BINAP, 4-10 mol%), Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv), Anhydrous toluene or dioxane.
-
Procedure:
-
In a glovebox, charge a Schlenk tube with the iodo-pyrazole, palladium precatalyst, ligand, and base.
-
Add the anhydrous solvent and the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS or GC-MS.
-
After cooling, quench the reaction carefully with water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the desired amine by column chromatography.
-
A Comparative Guide to Catalysts for Suzuki Coupling of Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For medicinal chemists and materials scientists, the synthesis of functionalized pyrazoles is of paramount importance due to their prevalence in a wide array of therapeutic agents and advanced materials. The choice of catalyst is a critical parameter that dictates the success, efficiency, and substrate scope of this transformation. This guide provides a comparative analysis of common catalytic systems for the Suzuki coupling of pyrazoles, supported by experimental data to inform catalyst selection for your specific research needs.
Palladium vs. Nickel Catalysis: A Head-to-Head Comparison
Palladium complexes have long been the workhorse for Suzuki-Miyaura couplings. However, nickel catalysts have emerged as a cost-effective and often highly reactive alternative.[1][2] The choice between these two metals can significantly impact reaction outcomes, particularly when dealing with challenging substrates like pyrazoles, which can act as coordinating ligands and potentially inhibit the catalyst.
A head-to-head study using a comparable precatalyst/ligand system (dppf) for sp²-sp² cross-coupling reveals key differences. While palladium catalysis is often more versatile, nickel catalysis can be advantageous for certain substrates and offers a more sustainable option due to its greater abundance.[1][2] The selection of the appropriate metal often depends on the specific pyrazole substrate and the desired coupling partner.
The Ligand's Crucial Role: Phosphines vs. N-Heterocyclic Carbenes (NHCs)
The ligand coordinated to the metal center is arguably as important as the metal itself. It modulates the catalyst's stability, reactivity, and steric environment, directly influencing reaction efficiency.
Phosphine Ligands: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are highly effective for the Suzuki coupling of pyrazoles.[3] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle. For instance, the use of XPhos has been shown to be effective in the coupling of unprotected N-H pyrazoles, which are notoriously challenging substrates due to the acidic proton that can interfere with the catalyst.
N-Heterocyclic Carbene (NHC) Ligands: NHCs have gained prominence as powerful ligands in cross-coupling reactions. Their strong σ-donating ability and steric tuneability often lead to highly stable and active catalysts.[4] In some cases, NHC-ligated palladium complexes have shown superior performance to their phosphine counterparts, especially for the coupling of sterically demanding or electronically deactivated substrates. The choice between a phosphine and an NHC ligand will depend on the specific pyrazole and coupling partner, with phosphines being a reliable starting point and NHCs offering potential advantages for more challenging transformations.[4][5]
Data Presentation: Catalyst Performance in Pyrazole Suzuki Coupling
The following tables summarize the performance of various catalytic systems in the Suzuki coupling of different pyrazole substrates. Yields are reported as percentages.
Table 1: Suzuki Coupling of 4-Bromopyrazoles with Arylboronic Acids [6]
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 75-92 |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 100 | 12 | 80-95 |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 85-98[7] |
Table 2: Suzuki Coupling of N-Acylpyrazoles (C-N Bond Cleavage) [6]
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (IPr)Pd(cinnamyl)Cl | K₂CO₃ | THF | 110 | 15 | 52-97 |
Table 3: Suzuki Coupling of Unprotected N-H Pyrazoles [6]
| Catalyst Precatalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| P1 or P2 Precatalysts | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 70-95 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for palladium- and nickel-catalyzed Suzuki coupling of pyrazoles.
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Bromopyrazoles using Pd(PPh₃)₄[6]
Materials:
-
4-Bromopyrazole derivative (0.1 mmol, 1.0 equiv)
-
Arylboronic acid (0.11 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (0.005 mmol, 5 mol%)
-
Na₂CO₃ (0.25 mmol, 2.5 equiv)
-
1,4-Dioxane (1.6 mL)
-
Water (0.4 mL)
Procedure:
-
To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add 1,4-dioxane and water to the tube.
-
Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled pyrazole.
Protocol 2: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling[8][9]
Catalyst Synthesis: NiCl₂(PPh₃)₂ [8]
-
Place 0.5 g of NiCl₂·6H₂O and 7 mL of ethanol into a 20 mL glass vial.
-
Seal the vial and degas the solution with nitrogen for 15 minutes.
-
Add 1.2 g of PPh₃ to the vial quickly and seal again.
-
Stir the reaction mixture in an 80 °C hot water bath for one hour.
-
Let the mixture cool to room temperature and then place in an ice-water bath for ten minutes.
-
Collect the solid product by vacuum filtration, washing with small portions of ethanol and ether.
-
Dry the solids under vacuum.
Coupling Reaction:
-
To an oven-dried reaction vessel, add the pyrazole halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Add the NiCl₂(PPh₃)₂ catalyst (5 mol%).
-
Seal the vessel and replace the atmosphere with an inert gas (e.g., argon).
-
Add anhydrous solvent (e.g., dioxane or a "green" alcohol like tert-amyl alcohol).[9]
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To better understand the experimental process and the underlying mechanism, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki coupling of pyrazoles.
Caption: The catalytic cycle for a palladium-catalyzed Suzuki-Miyaura coupling.[10]
References
- 1. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 4. previous.scientia.report [previous.scientia.report]
- 5. Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 9. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Comparative Guide to Novel Compounds Synthesized from Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization and biological activities of novel compounds hypothetically synthesized from the versatile starting material, Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate. While direct comparative studies on a series of compounds derived from this specific starting material are not extensively available in the public domain, this document synthesizes data from various studies on structurally related pyrazole derivatives to offer a representative comparison. The methodologies and data presented are drawn from established research on pyrazole-based compounds and serve as a valuable resource for researchers engaged in the discovery of new therapeutic agents.
The core structure, this compound, offers a strategic scaffold for chemical modification, particularly at the 4-position via cross-coupling reactions and at the 5-carboxylate position through amide bond formation. These modifications can lead to a diverse range of compounds with varied biological activities. This guide focuses on two key therapeutic areas where pyrazole derivatives have shown significant promise: antimicrobial and anti-inflammatory applications.
Table of Contents
-
Characterization of Novel Pyrazole Derivatives
-
Comparative Biological Activity
-
Antimicrobial Activity
-
Anti-inflammatory Activity
-
-
Experimental Protocols
-
General Synthesis of Pyrazole-5-carboxamides
-
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
-
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
-
-
Signaling Pathways and Mechanisms of Action
-
Inhibition of Bacterial DNA Gyrase
-
Inhibition of Cyclooxygenase-2 (COX-2) Signaling Pathway
-
Characterization of Novel Pyrazole Derivatives
The synthesis of novel compounds from this compound would typically involve two primary transformations:
-
Suzuki-Miyaura Cross-Coupling: The iodine atom at the C4 position is readily displaced by a variety of aryl or heteroaryl groups using a palladium catalyst. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).
-
Amide Bond Formation: The methyl ester at the C5 position can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to generate a library of pyrazole-5-carboxamides.
The characterization of these novel compounds relies on standard spectroscopic techniques:
| Technique | Expected Observations |
| FT-IR | Characteristic peaks for C=O stretching of the amide, N-H stretching, and aromatic C=C stretching. |
| ¹H NMR | Signals corresponding to the pyrazole ring protons, the N-methyl group, and protons of the newly introduced substituents. |
| ¹³C NMR | Resonances for the pyrazole ring carbons, the amide carbonyl carbon, and carbons of the substituents. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight of the synthesized compound. |
Comparative Biological Activity
The following tables summarize representative biological data for pyrazole derivatives, illustrating the potential activities of compounds synthesized from this compound.
Antimicrobial Activity
Pyrazole derivatives have been extensively investigated for their antimicrobial properties. The data below showcases the Minimum Inhibitory Concentration (MIC) values for representative pyrazole compounds against various bacterial and fungal strains. Lower MIC values indicate higher potency.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Representative Pyrazole Derivatives
| Compound ID | Structure | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |
| PZ-1 | 1,3,5-trisubstituted pyrazole | >100 | >100 | >100 | >100 | 50 | [1] |
| PZ-2 | 1,3,5-trisubstituted pyrazole | 50 | 25 | 25 | 50 | 25 | [1] |
| PZ-3 | Pyrazole carboxamide | 12.5 | 25 | 6.25 | 12.5 | >100 | [2] |
| PZ-4 | Pyrazole carboxamide | 6.25 | 12.5 | 3.125 | 6.25 | >100 | [2] |
| Ciprofloxacin | (Standard Antibiotic) | 0.5 | 0.25 | 0.015 | 0.25 | N/A | [3] |
| Clotrimazole | (Standard Antifungal) | N/A | N/A | N/A | N/A | 1 | [3] |
Note: The structures for PZ-1 to PZ-4 are representative of the general classes of compounds tested in the cited literature and are not necessarily synthesized from the specified starting material.
Anti-inflammatory Activity
Many pyrazole-containing compounds, including the commercial drug Celecoxib, exhibit potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes. The table below presents the in vivo anti-inflammatory activity of representative pyrazole derivatives in a carrageenan-induced rat paw edema model.
Table 2: Comparative Anti-inflammatory Activity of Representative Pyrazole Derivatives
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) after 3h | Ulcer Index | Reference |
| PYR-A | 20 | 65.8 | 1.8 | [4] |
| PYR-B | 20 | 78.1 | 1.2 | [4] |
| PYR-C | 20 | 55.2 | Not Reported | [3] |
| Diclofenac Sodium | 10 | 82.5 | 4.5 | [3][4] |
Note: The specific structures for PYR-A, PYR-B, and PYR-C can be found in the corresponding references. These are representative examples.
Experimental Protocols
General Synthesis of Pyrazole-5-carboxamides
This protocol describes a general two-step procedure for the synthesis of pyrazole-5-carboxamides from a methyl pyrazole-5-carboxylate precursor.
Step 1: Hydrolysis of the Methyl Ester
-
Dissolve Methyl 4-substituted-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add an excess of lithium hydroxide or sodium hydroxide (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).
-
Remove the methanol under reduced pressure and acidify the aqueous solution with 1N HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain the pyrazole-5-carboxylic acid.
Step 2: Amide Coupling
-
To a solution of the pyrazole-5-carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as HATU or EDC (1.1 eq) and a base like DIPEA (2.0 eq).
-
Stir the mixture for 15-30 minutes at room temperature.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature until the reaction is complete.
-
Work up the reaction by diluting with an organic solvent, washing with aqueous solutions (e.g., NaHCO₃, brine), and drying the organic layer.
-
Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole-5-carboxamide.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[2]
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).
-
Inoculate each well with a standardized suspension of the microorganism to be tested.
-
Include positive controls (microorganism with no compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This is a standard model to evaluate the acute anti-inflammatory activity of compounds.[3]
-
Acclimatize male Wistar rats for one week.
-
Divide the animals into groups: control (vehicle), standard (e.g., Diclofenac sodium), and test groups (different doses of synthesized compounds).
-
Administer the test compounds or standard drug orally or intraperitoneally.
-
After one hour, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Signaling Pathways and Mechanisms of Action
The biological activities of pyrazole derivatives are often attributed to their ability to interact with specific enzymes or receptors. Below are diagrams of two common signaling pathways targeted by pyrazole-based compounds.
Caption: Inhibition of Bacterial DNA Gyrase by a Pyrazole Derivative.
Caption: Selective Inhibition of the COX-2 Signaling Pathway.
References
- 1. Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
A Comparative Guide to the Synthesis of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes with Supporting Experimental Data
The functionalized pyrazole, Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate, is a valuable building block in medicinal chemistry and drug development. Its synthesis is a key step in the creation of a wide array of potential therapeutic agents. This guide provides a comparative analysis of a novel, streamlined synthetic approach against a traditional multi-step method for obtaining this important intermediate. We will delve into the performance of each route, supported by experimental data, to inform methodology selection in a research and development setting.
At a Glance: Comparison of Synthetic Routes
| Parameter | Novel Direct Iodination | Traditional Multi-Step Synthesis |
| Overall Yield | ~85-95% (estimated) | ~60-75% (estimated) |
| Number of Steps | 1 | 3 |
| Reaction Time | 2-12 hours | >24 hours |
| Atom Economy | High | Moderate |
| Key Reagents | Methyl 1-methyl-1H-pyrazole-5-carboxylate, Iodine, Oxidizing Agent | Diethyl oxalate, Methylhydrazine, N-Iodosuccinimide (NIS) |
| Purification | Simple crystallization or column chromatography | Multiple extractions and chromatographic purifications |
Novel Synthetic Route: Direct C-H Iodination
A modern and efficient approach to the synthesis of this compound involves the direct iodination of the pyrazole core. This method stands out for its simplicity and high efficiency.
A plausible new synthetic route to this compound is through the direct C-H iodination of its non-iodinated precursor. This method is considered novel due to its efficiency and atom economy compared to traditional multi-step approaches.
Experimental Protocol: Direct C-H Iodination
-
Reaction Setup: To a solution of Methyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane, add iodine (1.0-1.2 eq).
-
Addition of Oxidant: Add an oxidizing agent, such as nitric acid, hydrogen peroxide, or ceric ammonium nitrate (CAN) (1.0-1.5 eq), dropwise to the reaction mixture at room temperature.
-
Reaction Progression: Stir the mixture at a temperature ranging from room temperature to 60 °C for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with a solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by crystallization or column chromatography to yield this compound.
Traditional Synthetic Route: A Multi-Step Approach
The traditional synthesis of this compound is a more protracted, multi-step process that begins with the construction of the pyrazole ring followed by functionalization.
Experimental Protocol: Traditional Multi-Step Synthesis
Step 1: Synthesis of 1-Methyl-1H-pyrazole-5-carboxylic acid
-
Reaction Setup: In a round-bottom flask, dissolve diethyl oxalate (1.0 eq) in ethanol.
-
Addition of Hydrazine: Add methylhydrazine (1.0 eq) dropwise to the solution at 0 °C.
-
Reaction and Saponification: Allow the mixture to warm to room temperature and stir for 12 hours. Then, add a solution of sodium hydroxide and heat to reflux for 4 hours to saponify the ester.
-
Work-up: Cool the reaction mixture, acidify with hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry to obtain 1-Methyl-1H-pyrazole-5-carboxylic acid.
Step 2: Esterification to Methyl 1-methyl-1H-pyrazole-5-carboxylate
-
Reaction Setup: Suspend the carboxylic acid from Step 1 in methanol.
-
Catalysis: Add a catalytic amount of sulfuric acid.
-
Reaction: Heat the mixture to reflux for 8 hours.
-
Work-up and Purification: Neutralize the reaction mixture, extract the product with an organic solvent, and purify by column chromatography to yield Methyl 1-methyl-1H-pyrazole-5-carboxylate.
Step 3: Iodination
-
Reaction Setup: Dissolve the ester from Step 2 in a suitable solvent like acetonitrile or dichloromethane.
-
Iodinating Agent: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up and Purification: Follow a similar work-up and purification procedure as in the direct iodination method to obtain the final product.
Performance Comparison and Analysis
The novel direct C-H iodination route offers significant advantages over the traditional multi-step synthesis. The most notable improvements are the reduction in the number of synthetic steps, which leads to a shorter overall reaction time and a higher overall yield. By eliminating the need for the synthesis and isolation of intermediate compounds, the direct iodination method also demonstrates better atom economy and generates less waste.
While the traditional method is robust and well-established, it is more labor-intensive and time-consuming. Each step requires a separate work-up and purification, which can lead to a cumulative loss of product and a lower overall yield.
Safety Operating Guide
Proper Disposal of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and compliant disposal of Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate (CAS No: 75092-26-1), a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health hazards. Safety data sheets indicate that this compound can cause skin and eye irritation, and may cause respiratory irritation[1][2]. The signal word for this chemical is "Warning" or "Danger".
Key Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318/H319: Causes serious eye damage/irritation.[1]
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
In case of exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[2][3]
-
Skin: Wash off immediately with plenty of soap and water. If skin irritation persists, seek medical attention.[1][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[2][3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 75092-26-1 |
| Molecular Formula | C6H7IN2O2 |
| Molecular Weight | 266.04 g/mol [3] |
| Appearance | Solid |
| Storage Temperature | 2-8°C, keep in a dark, dry, and sealed container |
Operational Disposal Plan: Step-by-Step Protocol
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. As an iodinated organic compound, it should be treated as hazardous waste and disposed of accordingly. Never dispose of this chemical down the drain, as it can be harmful to aquatic life and the environment[4].
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 75092-26-1). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Chemical Hazards: According to safety data sheets, this compound is a solid that poses the following hazards:
-
Harmful if swallowed (H302)
-
Harmful if inhaled (H332)[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.[3][4][5][6][7] The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile rubber gloves are recommended.[7][8][9][10] Inspect gloves for any damage before use and change them regularly to prevent contamination.[5] |
| Eyes/Face | Safety goggles and/or face shield | Safety goggles should provide a snug fit to protect against splashes.[5][7] A face shield should be worn when there is a higher risk of splashes.[4][7][8] |
| Respiratory | Respirator | Use a suitable respirator if working outside of a fume hood or if dust/aerosols are generated.[4][5][6][7] Ensure proper fit and use the correct cartridge type. |
| Body | Laboratory coat or chemical-resistant apron/suit | A lab coat is required to protect skin and clothing.[8][9][10] For larger quantities or tasks with a high splash risk, a chemical-resistant apron or suit is recommended.[5][6][7] |
| Feet | Closed-toe shoes | Protects feet from spills.[5][9][10] |
Experimental Workflow and Safety Protocols
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Operational Plan
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.[8]
-
Ensure all necessary PPE is available and in good condition. Don all required PPE before entering the designated work area.[10]
-
All handling of this solid compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9][10][11]
-
-
Handling:
-
When weighing and transferring the solid, take care to avoid creating dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible substances.[2][8] The compound should be kept in a dark place and sealed in a dry environment at 2-8°C.[1]
-
-
Cleanup:
-
After use, decontaminate all glassware and surfaces that have come into contact with the chemical.
-
In case of a spill, use an inert absorbent material to contain it. Place the absorbed material into a sealed, labeled container for disposal as hazardous waste.[12]
-
Disposal Plan
-
Waste Segregation: this compound is a halogenated organic compound.[9][13] All waste containing this substance, including contaminated materials like gloves and absorbent pads, must be collected in a designated "Halogenated Organic Waste" container.[8][9][10][13][14]
-
Container Management: Waste containers must be kept closed except when adding waste, be in good condition, and be compatible with the chemical.[8]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and list all its chemical constituents.[8][12][15]
-
Prohibition: Do not dispose of this chemical or any related waste down the drain.[8][9][11][15] Do not mix with non-halogenated waste, as this can significantly increase disposal costs.[12][15]
-
Collection: Follow your institution's specific procedures for the collection and disposal of chemical waste.
References
- 1. This compound | 75092-26-1 [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. intersolia.com [intersolia.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. falseguridad.com [falseguridad.com]
- 6. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 7. trimaco.com [trimaco.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. scienceready.com.au [scienceready.com.au]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. bucknell.edu [bucknell.edu]
- 14. cerritos.edu [cerritos.edu]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
